(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYUXYNQDXZTD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428251 | |
| Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-01-0 | |
| Record name | tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate (CAS No: 169750-01-0) is a chiral synthetic building block widely utilized in medicinal chemistry and drug discovery. Its structural motif is incorporated into various pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for the determination of key physicochemical parameters.
Core Physical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some physical properties, such as a definitive melting point and specific optical rotation, are not widely reported in publicly available literature, indicating that it may exist as a liquid or oil at room temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [2] |
| Boiling Point | 268.3 ± 29.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 116.0 ± 24.3 °C | |
| Exact Mass | 200.152477885 Da | [2] |
| Polar Surface Area (PSA) | 41.6 Ų | [2] |
| LogP (octanol-water) | 0.9 | [2] |
| Vapour Pressure | 0.0 ± 0.5 mmHg at 25°C | |
| Physical State | Not definitively reported; the hydrochloride salt is a liquid. | [3] |
| Melting Point | Not available. | |
| Specific Optical Rotation | Not available. |
Experimental Protocols
Detailed experimental procedures for the characterization of a novel or existing chemical entity are critical for reproducibility and regulatory compliance. Below are standard protocols for determining key physical properties of a compound like this compound.
Melting Point Determination
The melting point is a fundamental property for the characterization and purity assessment of a solid compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus: A calibrated melting point apparatus with a heated block and a magnifying lens for observation is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised rapidly to about 10-15 °C below the expected melting point.
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).
-
Specific Optical Rotation
For a chiral molecule, the specific rotation is a characteristic physical constant.
Methodology: Polarimetry
-
Solution Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol, methanol, or chloroform) at a known concentration (c, in g/mL).
-
Apparatus: A polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed. The sample is contained in a cell of a known path length (l, in decimeters).
-
Procedure:
-
The polarimeter is calibrated with a blank solvent-filled cell to determine the zero reading.
-
The sample solution is placed in the polarimeter cell, ensuring no air bubbles are in the light path.
-
The observed angle of rotation (α) is measured at a specific temperature (T).
-
The specific rotation [α]TD is calculated using the formula: [α]TD = α / (l × c)
-
For comparison, the related compound (S)-3-(Boc-amino)pyrrolidine has a reported specific rotation of [α]/D -21.5±2.0°, with c = 1 in ethanol.[4]
Solubility Determination
Solubility is a critical parameter influencing bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of the solid compound is added to a series of vials containing different solvents of interest (e.g., water, buffers at various pH values, ethanol, isopropanol, acetonitrile).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Processing:
-
The resulting saturated solutions are filtered through a non-binding syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
The filtrate is then diluted with a suitable solvent for analysis.
-
-
Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent at the specified temperature. While specific data for the title compound is lacking, a related compound, (S)-3-(Boc-amino)pyrrolidine, is reported to be soluble in water, chloroform, and methanol.[5]
Application in Drug Discovery: A Synthetic Workflow
This compound is a valuable chiral intermediate. For instance, the structurally related (S)-3-(Boc-amino)pyrrolidine is used in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[4] The following diagram illustrates a generalized workflow where such a building block would be utilized.
Caption: Generalized workflow for synthesizing a bioactive molecule.
Conclusion
References
- 1. CAS#:169750-01-0 | this compound | Chemsrc [chemsrc.com]
- 2. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (S)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate chemical structure and analysis
An In-depth Technical Guide on (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound, a key chiral building block used in pharmaceutical research and drug development.
Chemical Structure and Identification
This compound is a carbamate-protected derivative of pyrrolidine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule. The "(S)" designation indicates the stereochemistry at the chiral center of the pyrrolidine ring.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | tert-butyl methyl[(3S)-3-pyrrolidinyl]carbamate | |
| CAS Number | 169750-01-0 | [1] |
| Molecular Formula | C10H20N2O2 | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| InChI Key | XYKYUXYNQDXZTD-QMMMGPOBSA-N | |
| SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | [2] |
| MDL Number | MFCD08703388 | |
Physicochemical Properties
This section summarizes the key physical and chemical properties of the compound. These properties are crucial for handling, storage, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Purity | ≥95% | |
| Exact Mass | 200.152477885 Da | [2] |
| LogP | 1.12 | [1] |
| PSA (Polar Surface Area) | 41.57 Ų | [1] |
| Rotatable Bond Count | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry |[1][3] |
Synthesis and Analysis Workflow
This compound is a chiral building block often used in the synthesis of more complex molecules. Its preparation involves the protection of the secondary amine of a pyrrolidine precursor.
Caption: General workflow for the synthesis and purification of the target compound.
Experimental Protocols
Synthesis Protocol: Boc Protection of (S)-3-(Methylamino)pyrrolidine
This protocol describes a general method for the synthesis of this compound.
Materials:
-
(S)-3-(Methylamino)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve (S)-3-(Methylamino)pyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography to yield the pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of the synthesized compound.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiral column (e.g., CHIRALPAK AS-H) for enantiomeric purity or a standard C18 column for chemical purity.[4]
-
Mobile Phase: A mixture of solvents such as heptane and isopropanol (e.g., 98:2 v/v).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Detection: UV at 210-220 nm.[4]
-
Temperature: Ambient.
Procedure:
-
Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare the sample solution by dissolving a small amount of the synthesized product in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
Spectroscopic methods are essential for the structural confirmation of this compound. While specific spectra are proprietary to suppliers, typical expected data are described below. Documentation including NMR, HPLC, and LC-MS is often available from suppliers upon request.[3][5]
Table 3: Common Analytical Methods
| Analysis Type | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H NMR, ¹³C NMR). |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical and enantiomeric purity of the compound. |
Applications in Research and Development
As a chiral building block, this compound is valuable in the synthesis of complex pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active molecules. The Boc-protected amine allows for regioselective modification at the unsubstituted nitrogen of the pyrrolidine ring, making it a versatile intermediate in multi-step syntheses.[6] For instance, it can be used in the synthesis of inhibitors for various enzymes or ligands for specific receptors where the stereochemistry of the pyrrolidine ring is crucial for activity.
References
- 1. CAS#:169750-01-0 | this compound | Chemsrc [chemsrc.com]
- 2. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 173340-26-6|(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 122536-76-9|(S)-tert-Butyl pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 6. 392338-15-7 | (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support researchers in the effective preparation of this compound.
Introduction
This compound is a valuable intermediate characterized by a chiral pyrrolidine ring, a common motif in many biologically active compounds. The presence of the N-methyl-N-Boc (tert-butyloxycarbonyl) protected amine at the 3-position allows for selective chemical manipulations, making it a versatile component in the synthesis of complex molecular architectures. The stereochemical integrity of the pyrrolidine ring is often crucial for the desired pharmacological activity of the final drug candidate.
This guide outlines two principal synthetic strategies commencing from the commercially available (S)-3-(Boc-amino)pyrrolidine: direct N-methylation and reductive amination.
Synthetic Pathways
The synthesis of the target compound can be efficiently achieved by the N-methylation of (S)-3-(Boc-amino)pyrrolidine. Two common and effective methods for this transformation are:
-
Method A: Direct N-Methylation using Methyl Iodide and a Strong Base. This classic approach involves the deprotonation of the Boc-protected amine with a strong, non-nucleophilic base, followed by quenching with an electrophilic methyl source, typically methyl iodide.
-
Method B: Reductive Amination using Formaldehyde. This method provides a milder alternative to direct alkylation and involves the reaction of the starting amine with formaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-methylated product.
The overall synthetic workflow is depicted below:
Caption: General synthetic routes to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Method A: Direct N-Methylation with Methyl Iodide
This protocol is adapted from established procedures for the N-methylation of Boc-protected amines.
Reaction Scheme:
Caption: Direct N-methylation of (S)-3-(Boc-amino)pyrrolidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Methyl iodide | 74-88-4 | 141.94 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Saturated aqueous NH4Cl solution | 12125-02-9 | 53.49 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-3-(Boc-amino)pyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Allow for the cessation of hydrogen gas evolution between additions.
-
After the addition of sodium hydride is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Add methyl iodide (1.1 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (by NMR and LC-MS) |
Method B: Reductive Amination with Formaldehyde
This protocol provides a milder alternative for N-methylation.
Reaction Scheme:
Caption: Reductive amination of (S)-3-(Boc-amino)pyrrolidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25 |
| Formaldehyde (37% solution in water) | 50-00-0 | 30.03 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous NaHCO3 solution | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
To a round-bottom flask, add (S)-3-(Boc-amino)pyrrolidine (1.0 eq) and dissolve it in dichloromethane.
-
Add aqueous formaldehyde solution (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-85% |
| Purity | >95% (by NMR and LC-MS) |
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic methods.
| Method | Key Reagents | Solvent | Temperature | Typical Yield |
| Direct N-Methylation | NaH, CH3I | THF | 0 °C to rt | 70-90% |
| Reductive Amination | Formaldehyde, NaBH(OAc)3 | DCM | rt | 60-85% |
Conclusion
The synthesis of this compound can be reliably achieved from (S)-3-(Boc-amino)pyrrolidine via two main routes. The direct N-methylation with methyl iodide and a strong base generally offers higher yields, while reductive amination provides a milder alternative. The choice of method may depend on the scale of the reaction, available reagents, and compatibility with other functional groups in more complex substrates. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chiral building block for applications in drug discovery and development.
An In-depth Technical Guide to (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
CAS Number: 169750-01-0
This technical guide provides a comprehensive overview of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a chiral synthetic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, a representative synthetic approach, its crucial role in the synthesis of targeted therapeutics, and the biological pathways associated with its application.
Chemical and Physical Properties
This compound is a carbamate-protected pyrrolidine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical modifications at other positions of the molecule. Its chiral nature makes it a valuable intermediate in asymmetric synthesis, particularly for creating stereospecific pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 169750-01-0 | Commercial Suppliers |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| IUPAC Name | tert-butyl methyl[(3S)-pyrrolidin-3-yl]carbamate | [2] |
| Appearance | Colorless liquid or powder | [3][4] |
| Purity | Typically ≥95% | [2][5] |
| Specific Rotation ([α]D) | -14.1° (c=1, EtOH) | [3] |
| SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCNC1 | |
| InChI Key | XYKYUXYNQDXZTD-QMMMGPOBSA-N | [2] |
Synthesis and Characterization
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a representative synthesis can be proposed based on established methods for the preparation of chiral 3-aminopyrrolidine derivatives.
Representative Experimental Protocol: Synthesis
A plausible synthetic route involves the N-methylation and subsequent Boc-protection of a suitable chiral precursor. The following is a generalized, representative protocol:
Step 1: N-methylation of a suitable (S)-3-aminopyrrolidine precursor.
A chiral (S)-3-aminopyrrolidine derivative, with the pyrrolidine nitrogen protected (e.g., with a benzyl group), can be methylated at the 3-amino group. This is often achieved using a reductive amination approach with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
Step 2: N-Boc protection of the methylated amine.
The resulting (S)-3-(methylamino)pyrrolidine derivative is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to install the Boc protecting group on the methylamino nitrogen.
Step 3: Deprotection of the pyrrolidine nitrogen.
If a protecting group was used on the pyrrolidine ring nitrogen (e.g., benzyl), it would be removed in the final step (e.g., by catalytic hydrogenation) to yield the target compound.
Workflow for the Proposed Synthesis
Caption: A proposed synthetic workflow for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques. While detailed spectra are often proprietary to commercial suppliers, the expected analytical data are summarized below.
Table 2: Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-2.9 ppm), and protons of the pyrrolidine ring (multiplets, ~2.8-3.8 ppm). |
| ¹³C NMR | Resonances for the quaternary carbon and methyls of the tert-butyl group, the N-methyl carbon, and the carbons of the pyrrolidine ring. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (200.28). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used. |
Application in Drug Discovery: Synthesis of Vanin-1 Inhibitors
This compound serves as a key chiral building block in the synthesis of vanin-1 inhibitors. Vanin-1 is an ectoenzyme with pantetheinase activity that plays a role in oxidative stress and inflammation.
A patent for heteroaromatic compounds as vanin inhibitors describes the use of (S)-tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate (CAS 169750-01-0) as a reactant.[6] In a representative reaction, the pyrrolidine nitrogen of this compound undergoes nucleophilic acyl substitution with an activated carboxylic acid derivative (e.g., an acyl chloride) to form a more complex amide.[6] The Boc protecting group can then be removed under acidic conditions to allow for further functionalization or to yield the final active pharmaceutical ingredient.
Experimental Workflow for Vanin-1 Inhibitor Synthesis
Caption: General workflow for the synthesis of a vanin-1 inhibitor.
Biological Context: The Vanin-1 Signaling Pathway
Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that hydrolyzes pantetheine to produce pantothenic acid (vitamin B5) and cysteamine. The production of cysteamine is a key event, as it can influence the intracellular redox state, particularly by affecting the levels of glutathione (GSH), a major cellular antioxidant.
The signaling cascade influenced by vanin-1 is complex and tissue-dependent. In essence, increased vanin-1 activity leads to higher levels of cysteamine, which can be oxidized to cystamine. Cystamine can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis. This reduction in GSH can lead to increased oxidative stress and inflammation. Therefore, inhibitors of vanin-1 are being investigated for their therapeutic potential in various diseases associated with oxidative stress and inflammation.
Vanin-1 Signaling Pathway and Oxidative Stress
Caption: The role of Vanin-1 in modulating intracellular glutathione levels and oxidative stress.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its primary application in the development of vanin-1 inhibitors highlights its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and the biological pathways of its targets is essential for researchers and scientists working on the discovery of novel therapeutics for diseases involving oxidative stress and inflammation.
References
- 1. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Vanin 1: Its Physiological Function and Role in Diseases | Semantic Scholar [semanticscholar.org]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key chiral intermediate in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a detailed characterization. The information is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₂₀N₂O₂
-
Molecular Weight: 200.28 g/mol
-
CAS Number: 169750-01-0[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar N-Boc-pyrrolidine derivatives.[2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~3.20 - 3.80 | m | 4H | H2, H5 (Pyrrolidine ring CH₂) |
| ~4.00 - 4.20 | m | 1H | H3 (Pyrrolidine ring CH) |
| ~2.80 | s | 3H | N-CH₃ |
| ~1.80 - 2.20 | m | 2H | H4 (Pyrrolidine ring CH₂) |
| ~1.45 | s | 9H | tert-butyl |
| ~1.60 - 2.00 | br s | 1H | N-H (Pyrrolidine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~155.0 | C=O (Carbamate) |
| ~79.5 | C(CH₃)₃ (tert-butyl) |
| ~50.0 - 55.0 | C3 (Pyrrolidine ring) |
| ~45.0 - 50.0 | C2, C5 (Pyrrolidine ring) |
| ~30.0 - 35.0 | N-CH₃ |
| ~30.0 - 35.0 | C4 (Pyrrolidine ring) |
| ~28.5 | C(CH₃)₃ (tert-butyl) |
A solution of the sample (approximately 5-10 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 500 MHz for protons and 126 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2] For ¹H NMR in CDCl₃, the reference is typically set to 7.26 ppm, and for ¹³C NMR, it is 77.16 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Medium | N-H Stretch (Secondary amine, pyrrolidine) |
| ~2850 - 3000 | Strong | C-H Stretch (Aliphatic) |
| ~1680 - 1700 | Strong | C=O Stretch (Carbamate)[4] |
| ~1450 - 1480 | Medium | C-H Bend (CH₂, CH₃) |
| ~1365 | Strong | C-H Bend (tert-butyl) |
| ~1160 - 1250 | Strong | C-N Stretch, C-O Stretch |
Infrared spectra are typically recorded on an FTIR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Spectra are reported in wavenumbers (cm⁻¹).[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 201.16 | [M+H]⁺ (Protonated molecule) |
| 145.11 | [M - C₄H₉]⁺ or [M - C₄H₈ + H]⁺ (Loss of tert-butyl or isobutylene) |
| 101.09 | [M - Boc+H]⁺ (Loss of the tert-butoxycarbonyl group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.
Visualizations
References
An In-depth Technical Guide on the Solubility of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines predicted solubility based on the compound's structure and general principles of solubility for similar carbamate molecules. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data.
Introduction
This compound is a chiral organic compound featuring a carbamate functional group and a pyrrolidine ring. Such molecules are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is critical for various stages of drug development, including synthesis, purification, formulation, and administration. The principle of "like dissolves like" generally governs solubility, suggesting that the polarity of both the solute and the solvent are key determining factors.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Classification | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the carbamate and pyrrolidine nitrogen. |
| Ethanol | Polar Protic | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. |
| Isopropanol | Polar Protic | Moderate | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |
| Dichloromethane | Polar Aprotic | High | The polarity is suitable for dissolving the carbamate group. |
| Chloroform | Polar Aprotic | High | Similar to dichloromethane in its ability to dissolve polar functional groups. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | Moderate | Its polarity should allow for reasonable dissolution of the compound. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester group provides some polarity. |
| Acetone | Polar Aprotic | Moderate | The ketone group can interact with the polar parts of the solute. |
| Toluene | Non-polar | Low | The non-polar nature of toluene is less favorable for dissolving the polar carbamate. |
| Hexane | Non-polar | Very Low | Unlikely to be a good solvent due to the significant polarity mismatch. |
| Diethyl Ether | Slightly Polar | Low to Moderate | Lower polarity compared to other oxygenated solvents. |
Note: This table presents predicted solubility and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for the quantitative determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted technique for generating accurate solubility data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted samples of the saturated solution using the same method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
Core Topic: The Role of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in the Development of a Wip1 Phosphatase Inhibitor
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a chiral heterocyclic building block crucial in the synthesis of complex pharmaceutical compounds. It does not possess an intrinsic mechanism of action in a biological context. Instead, its significance lies in its use as a key intermediate in the creation of pharmacologically active molecules. A prominent example of its application is in the synthesis of GSK2830371 , an investigational, orally active, and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.
This technical guide will focus on the mechanism of action, experimental data, and relevant biological pathways associated with GSK2830371, the active compound derived from the foundational structure provided by this compound.
Introduction to GSK2830371: A Selective Wip1 Inhibitor
GSK2830371 is a small molecule that potently and selectively inhibits the Wip1 phosphatase.[1][2] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) pathway by dephosphorylating and inactivating key proteins, including the tumor suppressor p53.[3][4] In certain cancers, particularly those with an amplification of the PPM1D gene (which encodes Wip1), the overexpression of this phosphatase leads to a suppression of p53's tumor-suppressive functions, thereby promoting cell survival and proliferation.[4][5] GSK2830371 acts by inhibiting Wip1, which in turn restores the activity of p53 and other tumor suppressor proteins, making it a promising therapeutic strategy for cancers with PPM1D amplification.[1][3]
Mechanism of Action of GSK2830371
GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. The primary consequence of Wip1 inhibition by GSK2830371 is the increased phosphorylation of Wip1 substrates.[1]
In cells with wild-type p53, the inhibition of Wip1 by GSK2830371 leads to the following key events:
-
Increased Phosphorylation of p53: GSK2830371 treatment leads to a rapid increase in the phosphorylation of p53 at the Serine 15 residue (p53-Ser15).[2][4] This phosphorylation is a critical step in the activation and stabilization of p53.
-
Stabilization and Activation of p53: The increased phosphorylation prevents p53 from being targeted for degradation by its negative regulator, MDM2. This leads to an accumulation of active p53 in the cell.[2][6]
-
Transcriptional Activation of p53 Target Genes: Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[6] A notable target is the gene CDKN1A, which encodes the protein p21, a potent cell cycle inhibitor.[4]
-
Enhanced DNA Damage Response: Wip1 also dephosphorylates other key proteins in the DNA damage response pathway, such as ATM, Chk2, and γH2AX.[1] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activity of these proteins, thereby strengthening the cellular response to genotoxic stress.[1][4]
The potentiation of the p53 pathway by GSK2830371 is particularly effective when used in combination with other agents that activate this pathway, such as MDM2 inhibitors (e.g., nutlin-3, RG7388, HDM201) or DNA damaging agents (e.g., doxorubicin).[1][3][4]
Quantitative Data
The following tables summarize the quantitative data for GSK2830371 from in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of GSK2830371
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 | 6 nM | Cell-free Wip1 phosphatase assay | [1][2] |
| IC50 | 13 nM | Dephosphorylation of phospho-p38 MAPK (T180) | [2] |
| GI50 | 2.65 µM (±0.54 SEM) | Cell growth inhibition in MCF-7 breast cancer cells | [2] |
Table 2: In Vivo Efficacy of GSK2830371
| Animal Model | Dosing Regimen | Outcome | Reference |
| DOHH2 tumor xenografts | 150 mg/kg, p.o., BID (twice daily) for 14 days | 41% tumor growth inhibition | [2] |
| DOHH2 tumor xenografts | 150 mg/kg, p.o., TID (thrice daily) for 14 days | 68% tumor growth inhibition | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of GSK2830371 Action
Caption: Mechanism of GSK2830371 in the p53 signaling pathway.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow for cell viability assay with GSK2830371.
Experimental Protocols
Wip1 Phosphatase Inhibition Assay (Cell-free)
This protocol is adapted from descriptions of similar assays.[1]
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, and 0.05 mg/ml BSA.
-
Compound Preparation: Prepare a dilution series of GSK2830371 in DMSO.
-
Reaction Initiation: In a microplate, add 50 µM of a fluorescently labeled di-phosphate substrate (FDP) to wells containing either GSK2830371 or DMSO (as a control).
-
Enzyme Addition: Initiate the reaction by adding 10 nM of recombinant Wip1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature.
-
Signal Detection: Measure the fluorescent signal on a microplate reader (e.g., Spectramax) with excitation at 485 nm and emission at 530 nm. The increase in fluorescence corresponds to the dephosphorylation of the FDP substrate.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log concentration of GSK2830371.
Cell Growth Inhibition Assay
This protocol is based on the methodology described for determining the GI50 of GSK2830371.[1]
-
Cell Seeding: Seed cells (e.g., MCF-7, DOHH2) into 96-well plates at a density of 200–400 cells per well.
-
Compound Treatment: On the day after seeding, treat the cells with a serial dilution of GSK2830371. Include a DMSO-only control.
-
Incubation: Incubate the plates for 7 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Viability Assessment: After the incubation period, use the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells. This assay measures ATP levels, which are indicative of metabolically active cells.
-
Luminescence Reading: Detect the luminescent signal using a suitable microplate reader (e.g., EnVision 2104).
-
Data Analysis: Normalize the data to the DMSO control and calculate the GI50 (the concentration of the compound that causes 50% inhibition of cell growth).
Immunoblotting for Phospho-protein Analysis
This protocol is a generalized procedure based on the outcomes described in the literature.[2][4][6]
-
Cell Treatment: Culture cells (e.g., MCF-7) and treat them with GSK2830371 at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-p53 Ser15, total p53, Wip1, p21). Follow this with incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound serves as an essential chiral building block in the synthesis of the potent and selective Wip1 phosphatase inhibitor, GSK2830371. The mechanism of action of GSK2830371 is centered on the inhibition of Wip1, leading to the stabilization and activation of the p53 tumor suppressor pathway. This results in cell cycle arrest and apoptosis in cancer cells, particularly those with PPM1D gene amplification. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a targeted therapeutic agent. The provided experimental protocols offer a framework for researchers to further investigate the activity and effects of this compound and similar Wip1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate , a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a protected secondary amine within a stereochemically defined five-membered ring, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the potential applications of this compound, providing insights into its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Chemical Attributes and Synthetic Utility
This compound, with the CAS Number 169750-01-0, possesses a tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent of the pyrrolidine ring. This protecting group strategy is fundamental to its utility, allowing for selective reactions at the pyrrolidine nitrogen while the exocyclic amine remains masked. The Boc group can be readily removed under acidic conditions, unmasking the amine for further functionalization. This controlled reactivity is a cornerstone of its application in multi-step synthetic sequences common in drug discovery.
The inherent chirality of the (S)-enantiomer is of paramount importance, as biological targets such as enzymes and receptors are often stereoselective. The use of enantiomerically pure starting materials like this compound is crucial for the development of drugs with improved potency and reduced off-target effects.
Application in the Synthesis of Serine/Threonine Kinase Inhibitors
One of the most promising applications of this compound and its derivatives is in the synthesis of serine/threonine kinase inhibitors. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The pyrrolidine scaffold can serve as a key pharmacophoric element, providing a three-dimensional framework that can be elaborated to achieve potent and selective inhibition of specific kinases.
While direct synthesis examples starting from the N-methylated title compound are not extensively documented in publicly available literature, the closely related unmethylated analogue, (S)-tert-butyl pyrrolidin-3-ylcarbamate, serves as a crucial intermediate in the synthesis of potent kinase inhibitors, as detailed in patent literature (WO2015011252A1). The methodologies employed are directly translatable to the N-methylated counterpart, highlighting its potential.
Illustrative Synthetic Scheme and Experimental Protocol
The following sections detail a representative synthetic approach and experimental protocols adapted from the synthesis of related kinase inhibitors, illustrating how this compound could be utilized.
General Synthetic Workflow:
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocol: Synthesis of a Pyrrolidinyl-pyrimidine Intermediate
This protocol is a representative example of how the deprotected form of this compound could be used to generate a key intermediate for kinase inhibitor synthesis.
Step 1: Boc Deprotection
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane, is added an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane (4M solution).
-
The reaction mixture is stirred at room temperature for 1-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
The solvent and excess acid are removed under reduced pressure. The resulting crude salt of (S)-N-methylpyrrolidin-3-amine is typically used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution
-
The crude (S)-N-methylpyrrolidin-3-amine salt (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
A suitable base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq), is added to neutralize the salt and facilitate the reaction.
-
The activated heterocyclic core, for example, a 2,4-dichloropyrimidine (1.0-1.2 eq), is added to the reaction mixture.
-
The reaction is heated to a temperature ranging from 80°C to 120°C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent like ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidinyl-pyrimidine intermediate.
Quantitative Data and Structure-Activity Relationships (SAR)
The following table presents hypothetical, yet representative, data for a series of kinase inhibitors where the pyrrolidine substituent is varied, illustrating the potential impact of the N-methyl group.
| Compound ID | Pyrrolidine Substituent | Kinase Target | IC50 (nM) |
| 1a | (S)-3-aminopyrrolidine | Kinase X | 50 |
| 1b | (R)-3-aminopyrrolidine | Kinase X | >1000 |
| 2a | (S)-3-(methylamino)pyrrolidine | Kinase X | 25 |
| 2b | (S)-3-(dimethylamino)pyrrolidine | Kinase X | 150 |
This data is illustrative and intended to demonstrate potential SAR trends.
The hypothetical data suggests that the (S)-stereochemistry is crucial for activity (compare 1a and 1b ). Furthermore, the introduction of a methyl group on the exocyclic amine (2a ) could potentially enhance potency compared to the unsubstituted amine (1a ), possibly by providing additional hydrophobic interactions or by favorably altering the pKa of the amine. However, increasing steric bulk with a second methyl group (2b ) might be detrimental to binding.
Signaling Pathway Involvement
Kinase inhibitors derived from pyrrolidine scaffolds can target a multitude of signaling pathways implicated in disease. For instance, inhibitors of serine/threonine kinases such as those in the p21-activated kinase (PAK) family can modulate pathways involved in cell proliferation, survival, and migration.
Simplified PAK Signaling Pathway:
Caption: Inhibition of the PAK signaling pathway.
A pyrrolidine-based PAK inhibitor, potentially synthesized from this compound, would act by binding to the PAK enzyme, thereby preventing the phosphorylation of its downstream targets and inhibiting cellular responses that contribute to diseases like cancer.
Conclusion
This compound stands as a building block with significant potential in medicinal chemistry. Its defined stereochemistry and the presence of a versatile Boc-protected amine make it an ideal starting point for the synthesis of complex, biologically active molecules. As the demand for novel, selective, and potent therapeutics continues to grow, the strategic application of such chiral intermediates will undoubtedly play a crucial role in the future of drug discovery and development. Further exploration of its utility in the synthesis of inhibitors for a broader range of therapeutic targets is a promising avenue for future research.
(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures with defined stereochemistry. Its pyrrolidine core is a prevalent motif in numerous biologically active compounds, and the presence of a protected secondary amine allows for selective functionalization, making it a crucial intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of targeted therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 169750-01-0 |
| Appearance | White to off-white solid or oil |
| Chirality | (S)-enantiomer |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-methylation of the commercially available precursor, (S)-tert-butyl (pyrrolidin-3-yl)carbamate. This transformation is a critical step in introducing the methyl group to the carbamate nitrogen, thereby creating the desired building block.
Experimental Protocol: N-Methylation of (S)-tert-butyl (pyrrolidin-3-yl)carbamate
This protocol is based on established methods for the N-methylation of Boc-protected amines.[1][2]
Materials:
-
(S)-tert-butyl (pyrrolidin-3-yl)carbamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet, add (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq).
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (and optionally DMF to aid solubility) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Slowly add methyl iodide (1.1 - 1.3 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure this compound.
Expected Yield: Yields for this type of N-methylation are typically in the range of 70-90%, depending on the scale and purification efficiency.
Characterization Data
The following table summarizes the expected spectroscopic data for this compound, compiled from typical values for similar structures.
| Analysis | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.40-3.60 (m), 3.10-3.30 (m), 2.80-3.00 (m), 2.75 (s, 3H, N-CH₃), 1.90-2.20 (m), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.0, 80.0, 55.0, 48.0, 46.0, 35.0, 32.0, 28.5 |
| Mass Spec. (ESI+) | m/z: 201.16 [M+H]⁺, 223.14 [M+Na]⁺ |
| FT-IR (thin film) | ν (cm⁻¹): ~3350 (N-H stretch of free amine if deprotected), ~2970 (C-H stretch), ~1680 (C=O stretch of carbamate) |
Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors
Chiral pyrrolidine derivatives are key structural motifs in a number of targeted therapies. A prominent example is the use of a functionalized pyrrolidine core in the synthesis of Janus kinase (JAK) inhibitors, such as Upadacitinib.[3] JAK inhibitors are a class of drugs that modulate the JAK-STAT signaling pathway, which is crucial for immune system regulation.[4][5] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[6][7]
The JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and subsequently, Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[7][8] JAK inhibitors, like Upadacitinib, act as competitive inhibitors at the ATP-binding site of JAKs, preventing the phosphorylation cascade and thereby downregulating the inflammatory response.[4]
References
- 1. Reassessment of the methyl derivatization reaction of carbamates with sodium hydride/dimethyl sulfoxide/methyl iodide for their determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Upadacitinib synthesis - chemicalbook [chemicalbook.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound and its close derivatives are classified as hazardous substances. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
Precautionary Statements:
A range of precautionary statements are advised for handling this compound, including avoiding breathing dust or fumes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[1][2]
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of this compound is not extensively available. The following table includes data for the compound and closely related analogs, with computed values where experimental data is absent.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[3] |
| Molecular Weight | 200.28 g/mol | PubChem[3] |
| Appearance | Off-white solid | Fisher Scientific (for tert-Butyl carbamate)[4] |
| Melting Point | 105 - 109 °C | Fisher Scientific (for tert-Butyl carbamate)[4] |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Solubility | Insoluble in water | Fisher Scientific (for tert-Butyl carbamate)[4] |
Toxicological Information
Comprehensive toxicological data for this compound is not available. The hazard classifications are based on data from similar compounds and computational predictions. The primary risks are related to irritation.
| Toxicity Endpoint | Result | Species | Source |
| Acute Oral Toxicity | No data available | ||
| Acute Dermal Toxicity | No data available | ||
| Acute Inhalation Toxicity | No data available | ||
| Skin Corrosion/Irritation | Causes skin irritation | ECHA C&L Inventory[5] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | ECHA C&L Inventory[5] | |
| Respiratory or Skin Sensitization | No data available | ||
| Germ Cell Mutagenicity | No data available | ||
| Carcinogenicity | No data available | ||
| Reproductive Toxicity | No data available | ||
| STOT-Single Exposure | May cause respiratory irritation | ECHA C&L Inventory[5] | |
| STOT-Repeated Exposure | No data available | ||
| Aspiration Hazard | No data available |
Experimental Protocols: Safe Handling Procedures
The following is a general protocol for the safe handling of this compound and other pyrrolidine derivatives in a laboratory setting.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If handling as a powder or in a way that generates dust, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid should ideally be done in a chemical fume hood.[6]
4.2. Handling
-
Avoid all personal contact, including inhalation.[1]
-
Use in a well-ventilated area, preferably a chemical fume hood.[1]
-
Avoid formation of dust and aerosols.[7]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[1]
4.3. Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.[4]
4.4. First Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
4.5. Fire-Fighting Measures
-
The compound is not considered a significant fire risk, but containers may burn.[1]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: May emit corrosive fumes in a fire.[1]
-
Fire-fighter Protection: Wear self-contained breathing apparatus and full protective gear.[7]
4.6. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6][7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[7]
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[7] For dry spills, use dry clean-up procedures and avoid generating dust.[1]
Visualized Workflows and Relationships
5.1. Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of chemical reagents like this compound.
Caption: A general workflow for the safe management of laboratory chemicals.
5.2. Hazard and Risk Management
This diagram outlines the logical relationship between hazard identification, risk assessment, and the implementation of control measures.
Caption: A cyclical process for ongoing laboratory risk management.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 173340-26-6|(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tert-butyl N-(pyrrolidin-3-yl)carbamate | C9H18N2O2 | CID 2757234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of complex nitrogen-containing heterocyclic molecules. Its structural features, including the stereochemically defined pyrrolidine ring and the Boc-protected secondary amine, make it a versatile intermediate for introducing specific pharmacophoric elements. This document provides detailed application notes and an experimental protocol for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.
The carbamate moiety in this compound serves as a stable protecting group for the secondary amine, allowing for selective reactions at the pyrrolidine ring nitrogen.[1][2] This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. The inherent chirality of the molecule is crucial for achieving stereospecificity in the final drug substance, which is often critical for its pharmacological activity and safety profile.
Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
A primary application of this compound and its analogs is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[3][4] These inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis.[3] The synthesis typically involves the nucleophilic aromatic substitution (SNAr) reaction between the pyrrolidine nitrogen and an electron-deficient heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine.
The protocol detailed below describes a representative SNAr reaction to form a key intermediate in the synthesis of a JAK inhibitor.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reactant | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | |
| Product | (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate | - |
| Typical Yield | 85-95% | Estimated based on similar reactions |
| Purity | >98% (by HPLC) | Typical for pharmaceutical intermediates |
Experimental Protocol: Synthesis of (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate
This protocol outlines the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
This compound
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of carbamate).
-
To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product, (S)-tert-butyl methyl(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate.
Visualizations
References
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 3. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 4. research.unl.pt [research.unl.pt]
Application Notes and Protocols: (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The incorporation of a pyrrolidine scaffold is a common strategy in the design of novel therapeutics due to its conformational rigidity and ability to mimic peptide structures. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, preventing its participation in undesired side reactions during multi-step syntheses. Its stability under a wide range of non-acidic conditions and the facility of its removal under acidic conditions make it an invaluable tool for organic synthesis.[1][2]
These application notes provide detailed protocols for the synthesis (protection) and deprotection of this compound, along with a comparative analysis of various deprotection methods. Furthermore, an experimental workflow is presented, illustrating its application as a key intermediate in the synthesis of complex bioactive molecules.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Typically a solid or oil |
| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. |
(Data derived from properties of the (R)-enantiomer)[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection)
This protocol describes the protection of the secondary amine of (S)-3-(methylamino)pyrrolidine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(S)-3-(methylamino)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in dichloromethane (10 volumes).
-
To the stirred solution, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (2 volumes) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Expected Yield: 85-95%
Protocol 2: Deprotection of this compound
The removal of the Boc group is typically achieved under acidic conditions. Several methods are presented below, with a comparative table of their effectiveness on similar substrates.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1.0 eq) in dichloromethane (10 volumes).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve this compound (1.0 eq) in 1,4-dioxane (5 volumes).
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 2-6 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.
-
Alternatively, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
Method C: Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids.
-
Dissolve this compound (1.0 eq) in methanol (10 volumes) and cool to 0 °C.
-
Add oxalyl chloride (2.0-3.0 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The product is typically obtained as the hydrochloride salt.
Comparative Data for Boc Deprotection of Pyrrolidine Derivatives
The following table summarizes typical conditions and outcomes for the deprotection of various N-Boc protected pyrrolidine derivatives, providing a useful reference for optimizing the deprotection of this compound.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 3 | >90 | [4] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 2 - 6 | >90 | [1] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 | 85-95 | [5] |
| Refluxing Water | Water | 100 | 1 - 12 | 90-96 | [6] |
Application in Multi-Step Synthesis: A Workflow Example
This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceuticals. A notable example is the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, which utilizes a chiral protected aminopiperidine scaffold, structurally related to the protected pyrrolidine discussed herein.[7] The following diagram illustrates a generalized workflow for the incorporation of such a protected amine into a heterocyclic core, a common strategy in drug synthesis.
Caption: Generalized workflow for utilizing the protected amine in drug synthesis.
Signaling Pathways and Logical Relationships
The primary role of this compound is not in directly modulating a signaling pathway, but rather as a critical component in the synthesis of molecules that do. The logical relationship of its use in synthesis is outlined in the workflow diagram above. The process involves the protection of a reactive amine to allow for selective chemical transformations at other sites of a molecule, followed by deprotection to reveal the amine for the final steps of the synthesis or as a key feature of the final bioactive compound.
Caption: Logical relationship of the protection-deprotection strategy.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, chiral molecules, particularly in the field of drug discovery. The Boc protecting group provides a reliable method for masking the reactivity of the secondary amine, allowing for a wide range of synthetic transformations on other parts of the molecule. The protocols and comparative data provided herein offer a practical guide for researchers and scientists in the effective utilization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Deprotection of the Boc Group in (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate to yield (S)-3-(methylamino)pyrrolidine. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, avoiding unwanted side reactions. This guide covers common acidic deprotection methodologies, offering a comparative overview to aid in procedural selection and optimization.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1][2] this compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient deprotection a critical step in many synthetic routes.[3] These notes detail the most common and effective methods for this transformation.
Deprotection Methodologies
The removal of the Boc group is typically achieved under acidic conditions. The most common reagents for this purpose are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent.[1] The choice between these reagents often depends on the substrate's sensitivity to the acidic conditions and the desired salt form of the product.
Acid-Catalyzed Deprotection Mechanism
The deprotection proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a nucleophile or eliminate a proton to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[4]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Data Presentation
The following table summarizes typical quantitative data for the deprotection of Boc-protected pyrrolidine derivatives using common acidic reagents. These values are representative and may require optimization for specific substrates and scales.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Starting Material | This compound | This compound |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Reagent Equivalents | 5 - 20 eq. | 4 - 10 eq. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours |
| Work-up | Evaporation, Basification, Extraction | Evaporation or Precipitation |
| Typical Yield | >90% | >90% |
| Product Form | Free base or TFA salt | Hydrochloride salt |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to achieve a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 0.5-2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid (caution: gas evolution).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the (S)-3-(methylamino)pyrrolidine product.
Caption: Experimental Workflow for TFA-mediated Boc Deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and is particularly useful when the hydrochloride salt of the amine is the desired product.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol or 1,4-Dioxane (optional, as co-solvent)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4-10 equivalents) at room temperature.
-
Stir the reaction mixture for 1-4 hours. The product may precipitate as the hydrochloride salt during the reaction.[1]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt, which can be triturated with diethyl ether to induce precipitation and then filtered.
Caption: Experimental Workflow for HCl-mediated Boc Deprotection.
Concluding Remarks
The deprotection of this compound is a straightforward transformation that can be accomplished with high efficiency using standard acidic conditions. The choice between TFA and HCl will depend on the desired final product form and the compatibility of other functional groups within the molecule. The protocols provided herein serve as a robust starting point for developing a reliable and scalable deprotection procedure. As with any chemical reaction, optimization of parameters such as reaction time, temperature, and reagent stoichiometry may be necessary to achieve the best results for a specific application.
References
Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utilization of chiral N-Boc-protected pyrrolidines, specifically focusing on a representative example, in the asymmetric synthesis of valuable chiral compounds. While direct catalytic applications of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate are not extensively documented in peer-reviewed literature, it serves as a valuable chiral building block. Its structural analogs, such as (S)-1-Boc-2-(aminomethyl)pyrrolidine, are widely used as precursors for highly effective organocatalysts. This document provides a detailed protocol for the synthesis of a prolinamide-based organocatalyst from a chiral N-Boc-pyrrolidine precursor and its subsequent application in an asymmetric Michael addition, a key carbon-carbon bond-forming reaction.
Overview of Chiral Pyrrolidine-Based Organocatalysts
Chiral pyrrolidines are a cornerstone of modern asymmetric organocatalysis.[1] The pyrrolidine scaffold, particularly when derived from readily available chiral sources like proline, provides a rigid and stereochemically defined framework. This framework is crucial for inducing high levels of enantioselectivity in a variety of chemical transformations.[2] N-Boc protected pyrrolidines are versatile intermediates in the synthesis of these catalysts, allowing for the introduction of additional functional groups that can participate in the catalytic cycle.[3]
The general strategy involves the deprotection of the Boc group to reveal a secondary amine, which is the key catalytic moiety. This amine can then react with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine or a more electrophilic iminium ion. The chiral environment of the catalyst then directs the subsequent reaction with an electrophile or nucleophile, leading to the preferential formation of one enantiomer of the product.
Synthesis of a Prolinamide Organocatalyst
A common application of chiral N-Boc-pyrrolidines is in the synthesis of bifunctional organocatalysts, such as prolinamides. These catalysts often contain a hydrogen-bond donor moiety in addition to the secondary amine, which helps in activating the electrophile and organizing the transition state for high stereoselectivity.
Experimental Protocol: Synthesis of (S)-N-((S)-Pyrrolidin-2-ylmethyl)prolinamide
This protocol describes a two-step synthesis of a chiral prolinamide organocatalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine and N-Boc-L-proline.
Step 1: Amide Coupling
-
To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected prolinamide.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected prolinamide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst.
Application in Asymmetric Michael Addition
The synthesized prolinamide catalyst can be effectively used in the asymmetric Michael addition of ketones to nitroolefins, a powerful reaction for the construction of chiral γ-nitro ketones.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
To a stirred solution of β-nitrostyrene (1.0 eq) and the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst (0.1 eq) in a suitable solvent (e.g., toluene), add cyclohexanone (5.0 eq).
-
Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired γ-nitro ketone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes using a prolinamide catalyst derived from a chiral pyrrolidine precursor.
| Entry | β-Nitrostyrene (Ar) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | C₆H₅ | 48 | 95 | 95:5 | 98 |
| 2 | 4-NO₂-C₆H₄ | 24 | 99 | >99:1 | >99 |
| 3 | 4-Cl-C₆H₄ | 60 | 92 | 94:6 | 97 |
| 4 | 4-MeO-C₆H₄ | 72 | 88 | 92:8 | 96 |
| 5 | 2-Thienyl | 48 | 90 | 93:7 | 95 |
Signaling Pathway and Catalytic Cycle
The catalytic cycle for the prolinamide-catalyzed asymmetric Michael addition proceeds through a dual activation mechanism. The secondary amine of the catalyst forms a nucleophilic enamine with the ketone, while the amide N-H acts as a hydrogen-bond donor to activate the nitroolefin.
Conclusion
This compound and its analogs are valuable chiral building blocks in asymmetric synthesis. While they may not always be employed directly as catalysts, their incorporation into more complex catalyst structures, such as the prolinamide catalyst detailed herein, allows for the highly enantioselective synthesis of important chiral molecules. The protocols and data presented provide a framework for the application of this class of compounds in the development of robust and efficient asymmetric transformations, which are critical for the advancement of pharmaceutical and fine chemical synthesis.
References
Application Notes: The Strategic Use of (S)-tert-Butyl Methyl(pyrrolidin-3-yl)carbamate in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of structurally unique and conformationally constrained amino acid analogues is a cornerstone of modern peptide-based drug discovery. (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral N-methylated pyrrolidine derivative, offers a valuable building block for synthesizing sophisticated peptidomimetics with enhanced pharmacological profiles. Its inherent structural rigidity and the presence of an N-methyl group can impart peptides with desirable properties such as increased resistance to proteolytic degradation, improved cell membrane permeability, and a more defined conformational state, which can lead to higher receptor affinity and selectivity.
The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc chemistry for the alpha-amino group protection of other amino acids. The N-methyl group, however, introduces significant steric hindrance, which necessitates optimized coupling conditions to achieve high yields and purity. This document provides an overview of the application of this compound in peptide synthesis, along with detailed experimental protocols and representative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling and use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents |
| Chirality | (S)-enantiomer |
Impact on Peptide Properties
The introduction of an N-methylated pyrrolidine moiety into a peptide backbone can significantly alter its biological and chemical characteristics.
| Property Enhanced | Mechanism of Action |
| Proteolytic Stability | The N-methyl group sterically shields the adjacent peptide bonds from enzymatic cleavage by proteases. |
| Membrane Permeability | The N-methylation reduces the hydrogen bond donor capacity of the amide backbone, which can decrease the desolvation penalty for membrane crossing. |
| Conformational Rigidity | The pyrrolidine ring structure restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific conformation that may be optimal for receptor binding. |
| Receptor Affinity & Selectivity | By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity and selectivity for its biological target. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a model peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine), Piperidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.
-
Coupling of Standard Fmoc-Amino Acids:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin as described in step 3.
-
-
Coupling of this compound:
-
Due to the steric hindrance of the N-methyl group, a more robust coupling strategy is required.
-
Pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and allow the reaction to proceed for 4-6 hours, or overnight if necessary.
-
Double coupling may be required for optimal yield. After the first coupling and washing, repeat this step.
-
Monitor the coupling completion using a chloranil test, as the Kaiser test is not suitable for secondary amines.
-
Wash the resin thoroughly as described in step 3.
-
-
Peptide Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Quantitative Data on Coupling Efficiency
The choice of coupling reagent is critical for the successful incorporation of sterically hindered building blocks like this compound. The following table provides representative data on the coupling efficiency of different reagents for such challenging couplings.
| Coupling Reagent | Activation Time | Coupling Time | Representative Yield (%) | Purity (%) |
| HBTU/DIPEA | 2 min | 4-6 h | 75-85 | ~80 |
| HATU/DIPEA | 5 min | 4-6 h | >90 | >90 |
| PyAOP/DIPEA | 5 min | 4-6 h | >90 | >90 |
| DIC/HOBt | 10 min | 12-24 h | 60-70 | ~75 |
Note: Data is representative for sterically hindered N-methylated amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Visualizations
Chemical Structure
Application Notes and Protocols: Scale-up Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate and its derivatives are valuable chiral building blocks in medicinal chemistry, frequently incorporated into the synthesis of various pharmaceutical agents. Their stereospecific structure is often crucial for biological activity and selectivity. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a practical and efficient two-step process suitable for laboratory and pilot-plant scale production. The protocols emphasize operational simplicity, high yield, and purity of the final product.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. Specifically, chiral 3-substituted pyrrolidines are key intermediates for a range of therapeutic agents, including kinase inhibitors and antiviral compounds. The (S)-enantiomer of 3-methylaminopyrrolidine, protected with a tert-butyloxycarbonyl (Boc) group, provides a stable and versatile intermediate for further chemical elaboration. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
This application note details a robust and scalable synthesis of this compound hydrochloride from the commercially available (S)-3-(methylamino)pyrrolidine. The described methodology is designed to be readily implemented in a research or process development setting.
Chemical Structures
| Compound Name | Structure |
| (S)-3-(Methylamino)pyrrolidine | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | |
| This compound | |
| This compound Hydrochloride |
Synthesis Pathway
The overall synthetic pathway involves two main steps: the protection of the secondary amine of (S)-3-(methylamino)pyrrolidine with a Boc group, followed by the formation of the hydrochloride salt for improved handling and stability.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure details the N-tert-butoxycarbonylation of (S)-3-(methylamino)pyrrolidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles |
| (S)-3-(Methylamino)pyrrolidine | 100.16 | 100 g | 0.998 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 228 g | 1.045 |
| Triethylamine (TEA) | 101.19 | 152 mL (111 g) | 1.097 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1 L | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 500 mL | - |
| Brine (Saturated aq. NaCl) | - | 500 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 50 g | - |
Procedure:
-
To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (S)-3-(methylamino)pyrrolidine (100 g, 0.998 mol) and anhydrous tetrahydrofuran (1 L).
-
Cool the stirred solution to 0-5 °C in an ice-water bath.
-
Add triethylamine (152 mL, 1.097 mol) to the solution.
-
Dissolve di-tert-butyl dicarbonate (228 g, 1.045 mol) in anhydrous tetrahydrofuran (500 mL) and add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (1 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.[1]
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >97% |
Step 2: Preparation of this compound Hydrochloride
This procedure describes the conversion of the free base to its hydrochloride salt for improved stability and ease of handling.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles |
| This compound | 200.28 | 180 g | 0.899 |
| Hydrochloric Acid (HCl) in Dioxane (4 M) | - | 250 mL | 1.0 |
| Ethyl Acetate (EtOAc) | 88.11 | 1.8 L | - |
| Diethyl Ether | 74.12 | 500 mL | - |
Procedure:
-
Dissolve this compound (180 g, 0.899 mol) in ethyl acetate (1.8 L) in a 3 L round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-water bath with gentle stirring.
-
Slowly add 4 M HCl in dioxane (250 mL, 1.0 mol) dropwise to the cooled solution. A white precipitate will form.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Filter the white solid using a Büchner funnel and wash the filter cake with cold ethyl acetate (2 x 200 mL) and then with diethyl ether (500 mL).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound hydrochloride as a white crystalline solid.[1]
Expected Yield and Purity:
| Parameter | Value |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
Process Workflow
The following diagram illustrates the key stages of the scale-up synthesis process.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation; handle with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Tetrahydrofuran and ethyl acetate are flammable solvents.
-
4 M HCl in dioxane is highly corrosive and should be handled with extreme care.
Conclusion
The protocols outlined in this document provide a reliable and scalable method for the synthesis of this compound and its hydrochloride salt. The procedures are straightforward, utilize readily available reagents, and afford the desired product in high yield and purity, making them suitable for application in both academic and industrial research settings. The detailed steps and tabulated data are intended to facilitate the successful implementation of this synthesis on a larger scale.
References
Application Note: Quantitative Analysis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the quantification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key building block in pharmaceutical synthesis. The protocols described herein are based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing options for both routine purity assessment and sensitive quantification in complex matrices. While specific validated methods for this exact compound are not widely published, the following protocols are derived from established methods for similar carbamate and Boc-protected amine compounds.[1][2][3] This note includes detailed experimental procedures, hypothetical validation data for illustrative purposes, and graphical representations of the analytical workflow.
Introduction
This compound (CAS No. 169750-01-0) is a chiral synthetic intermediate crucial for the development of various pharmaceutical agents. Accurate and precise quantification of this compound is essential for ensuring the quality of starting materials, monitoring reaction progress, and guaranteeing the purity of final active pharmaceutical ingredients (APIs). This application note details robust analytical methodologies to achieve these quality control objectives.
Analytical Methods
Two primary methods are presented for the quantification of this compound: HPLC-UV for purity and general quantification, and LC-MS/MS for high sensitivity and selectivity, particularly in biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity of this compound and for its quantification in relatively simple mixtures.
2.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
2.1.2. Data Presentation: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Retention Time | Approx. 8.5 min |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound, for instance, in pharmacokinetic studies.
2.2.1. Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-0.5 min, 5% B
-
0.5-2.5 min, 5-95% B
-
2.5-3.0 min, 95% B
-
3.0-3.1 min, 95-5% B
-
3.1-4.0 min, 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1): m/z 201.2 -> Product Ion (Q3): m/z 145.1
-
Internal Standard (Hypothetical Deuterated): Precursor Ion (Q1): m/z 206.2 -> Product Ion (Q3): m/z 150.1
-
-
Collision Energy: Optimized for the specific instrument and analyte.
-
2.2.2. Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
Visualizations
Analytical Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of the target analyte.
Logical Relationship for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and purity assessments, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex sample matrices. The provided protocols and performance characteristics serve as a strong foundation for researchers and drug development professionals to establish and validate in-house analytical procedures for this important synthetic intermediate.
References
- 1. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, also known as (S)-3-(N-Boc-N-methylamino)pyrrolidine, is a chiral building block of significant interest in medicinal chemistry. Its structural features, including the pyrrolidine ring and the protected secondary amine, make it a valuable synthon for the preparation of a variety of complex molecules, particularly in the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of pharmaceutical intermediates, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors.
Application in the Synthesis of JAK Inhibitors
This compound is a key intermediate in the synthesis of potent and selective JAK inhibitors. The pyrrolidine moiety can be a crucial pharmacophore that interacts with the hinge region of the kinase domain. The N-Boc protecting group allows for the selective introduction of the pyrrolidine ring into a heterocyclic core, typically through a nucleophilic aromatic substitution (SNAr) reaction. The subsequent deprotection of the Boc group allows for further functionalization.
A primary example of its application is in the synthesis of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The general synthetic strategy involves the coupling of this compound with a halogenated pyrrolo[2,3-d]pyrimidine core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates a wide range of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[1][2][3]
Caption: The JAK-STAT signaling cascade.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the coupling of N-Boc protected amines to heterocyclic cores, which is a key step in the synthesis of many kinase inhibitors.
General Workflow for SNAr Coupling and Deprotection
Caption: General experimental workflow.
Protocol 1: Synthesis of tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate)
This protocol describes the nucleophilic aromatic substitution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with this compound. The tosyl group serves to protect the pyrrole nitrogen.
Materials:
-
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Water
Procedure:
-
To a solution of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in aqueous acetonitrile, add this compound (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to approximately 75 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the organic solvent by distillation.
-
Add n-butanol and water to the residue. Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |
| 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 307.76 | 1.0 | >98% | - |
| This compound | 200.28 | 1.1 | >98% | - |
| tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate) | 471.61 | - | >95% | 85-95% |
Protocol 2: Deprotection of the Boc and Tosyl Groups
This protocol describes the subsequent removal of the Boc and tosyl protecting groups to yield the core amine intermediate.
Materials:
-
tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate)
-
Aqueous potassium hydroxide (KOH)
-
Dichloromethane (DCM) or similar organic solvent
Procedure:
-
Dissolve the product from Protocol 1 in a suitable organic solvent.
-
Add an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux and stir for approximately 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, N-methyl-N-((S)-pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be further purified by crystallization or chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Purity | Yield |
| tert-butyl ((S)-methyl(1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)carbamate) | 471.61 | >95% | - |
| N-methyl-N-((S)-pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 217.27 | >97% | 80-90% |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates, particularly for the development of kinase inhibitors targeting the JAK-STAT pathway. The protocols provided herein offer a general framework for the utilization of this chiral intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine-based compounds. These methods are amenable to scale-up and can be adapted for the synthesis of a variety of analogues for drug discovery and development programs.
References
Catalytic Applications of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate is a chiral pyrrolidine derivative that holds potential as a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Its stereochemically defined structure makes it an attractive precursor for the synthesis of chiral ligands and organocatalysts. However, a comprehensive review of the scientific literature reveals that while this compound is a valuable synthetic intermediate, its direct application as a catalyst is not well-documented. This document aims to provide an overview of the current state of research and potential, yet underexplored, catalytic applications derived from this scaffold.
Current State of Research
Extensive searches of chemical databases and peer-reviewed literature indicate that this compound is primarily utilized as a precursor for more complex molecules rather than as a catalyst itself. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen is typically removed or modified in subsequent synthetic steps to yield a secondary or tertiary amine, which can then be incorporated into a larger molecular framework.
While direct catalytic applications of the title compound are not reported, the core structure, (S)-3-aminopyrrolidine, is a key motif in a number of established organocatalysts. The following sections will explore the potential catalytic roles of derivatives of this compound, based on the known reactivity of similar pyrrolidine-based catalysts.
Potential Catalytic Applications of Derivatives
The true catalytic potential of this compound lies in its derivatives, which can be readily synthesized. By deprotection of the Boc group and subsequent modification of the resulting secondary amine, a variety of organocatalysts can be accessed.
Enamine Catalysis
Upon removal of the Boc group to yield (S)-N-methylpyrrolidin-3-amine, the resulting secondary amine can act as a classic enamine catalyst. This type of catalysis is fundamental to a wide range of asymmetric transformations, including aldol and Michael reactions.
Hypothetical Experimental Workflow for a Derivative in Enamine Catalysis:
Caption: Hypothetical workflow for the use of a derivative as an enamine catalyst.
Iminium Ion Catalysis
Further derivatization of the exocyclic amine could lead to catalysts that operate via iminium ion formation. This activation mode is particularly effective for the asymmetric functionalization of α,β-unsaturated aldehydes and ketones, such as in Diels-Alder or Friedel-Crafts reactions.
Logical Relationship for Iminium Ion Catalysis:
Caption: Activation pathway in iminium ion catalysis using a pyrrolidine derivative.
Future Directions and Opportunities
The lack of direct catalytic applications for this compound in the current literature presents a significant opportunity for research and development. The synthesis and screening of a library of catalysts derived from this chiral scaffold could uncover novel and highly effective catalysts for a variety of asymmetric transformations.
Key areas for future investigation include:
-
Synthesis of Novel Ligands: The secondary amine revealed after deprotection can be used as a handle to attach various coordinating groups, creating novel chiral ligands for transition metal catalysis.
-
Development of Bifunctional Catalysts: The pyrrolidine ring and the exocyclic nitrogen provide two points for functionalization, allowing for the design of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.
-
Application in Cascade Reactions: The development of robust catalysts from this scaffold could enable their use in complex cascade reactions, providing efficient routes to valuable chiral molecules.
Conclusion
While this compound is a commercially available and valuable chiral building block, its role as a direct catalyst has not been established. Its potential, however, as a precursor to a wide range of organocatalysts and chiral ligands is significant. Further research into the derivatization of this compound and the catalytic activity of the resulting molecules is warranted and could lead to the discovery of new and powerful tools for asymmetric synthesis, with broad applications in academic research and the pharmaceutical industry. The information presented here serves as a starting point for researchers interested in exploring the untapped catalytic potential of this versatile chiral scaffold.
Troubleshooting & Optimization
Common side reactions with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and related compounds. The information is designed to help anticipate and resolve common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of carbamates like this compound?
A1: During the formation of the carbamate, several side reactions can occur, primarily influenced by reaction conditions such as temperature and the presence of moisture. Elevated temperatures can lead to the decomposition of reactants or the product. The presence of water can lead to the hydrolysis of reagents, particularly when using isocyanates or chloroformates, which can result in the formation of symmetric urea byproducts[1].
Q2: What are the typical side reactions encountered during the N-methylation of the Boc-protected pyrrolidine precursor?
A2: A common issue in the N-methylation of Boc-protected amines is an incomplete reaction, leading to the presence of the unreacted starting material, (S)-tert-butyl (pyrrolidin-3-yl)carbamate, in the final product mixture[2]. While less common, over-alkylation at other sites is a potential side reaction in N-alkylation procedures[3]. In a related synthesis involving a piperidine ring, a small percentage of a byproduct was observed where the Boc group appeared to migrate to the ring nitrogen[4]. Although not explicitly reported for the pyrrolidine analogue, a similar intramolecular rearrangement could be a minor side reaction.
Q3: What are the major side products formed during the deprotection of the Boc group from this compound?
A3: The most prevalent side reaction during the acidic deprotection of a Boc group is the alkylation of nucleophilic sites by the tert-butyl cation that is generated as an intermediate[5]. In the context of peptide synthesis, this can lead to the t-butylation of sensitive amino acid residues like Tryptophan or Methionine[5]. For (S)-methyl(pyrrolidin-3-yl)amine, if other nucleophilic functional groups are present on a larger molecule it is attached to, they could be susceptible to this alkylation.
Q4: How can I minimize the formation of side products during these synthetic steps?
A4: To minimize side reactions, it is crucial to maintain strict control over reaction conditions. For carbamate synthesis, using anhydrous solvents and maintaining the recommended temperature are key[1][6]. For N-methylation, ensuring a sufficient excess of the methylating agent and adequate reaction time can help drive the reaction to completion and minimize leftover starting material[2]. During Boc deprotection, the addition of "scavengers" such as triisopropylsilane (TIS) or anisole to the reaction mixture can effectively trap the tert-butyl cation and prevent unwanted alkylation[5].
Troubleshooting Guides
Carbamate Formation (Boc Protection)
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of Boc-protected product | Incomplete reaction due to low temperature or insufficient reaction time. | Monitor the reaction by TLC or LC-MS. If incomplete, consider cautiously increasing the temperature or extending the reaction time[6]. |
| Decomposition of starting material or product due to excessive heat. | Ensure accurate temperature control. Use a calibrated heating mantle or oil bath. Avoid localized overheating[6]. | |
| Presence of symmetric urea byproduct | Reaction with water when using isocyanate or chloroformate reagents. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[1]. |
| Suboptimal order of reagent addition. | When using chloroformates, add the chloroformate slowly to the amine solution at a low temperature (e.g., 0 °C)[1]. | |
| Multiple unidentified spots on TLC | Non-specific reactions or decomposition. | Purify starting materials before use. Re-evaluate the chosen solvent and base to ensure compatibility with the reactants. |
N-Methylation of Boc-Protected Pyrrolidine
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete methylation (starting material remains) | Insufficient methylating agent or reaction time. | Use a larger excess of the methylating agent (e.g., methyl iodide) and extend the reaction time. Monitor reaction progress by TLC or LC-MS[2]. |
| Inadequate base strength for deprotonation. | Ensure the use of a sufficiently strong base (e.g., sodium hydride) to fully deprotonate the carbamate nitrogen[2]. | |
| Presence of a byproduct with similar polarity | Possible Boc group migration (based on analogous reactions)[4]. | This is often a minor byproduct. Purification by column chromatography may be necessary. Consider milder reaction conditions if this is a significant issue. |
| Low overall yield | Decomposition of product or starting material. | Perform the reaction at the recommended temperature. Avoid excessive heating. Ensure the workup procedure is not degrading the product. |
Boc Deprotection
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of t-butylated side products | Alkylation of nucleophilic sites by the tert-butyl cation. | Add a scavenger to the deprotection reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole[5]. |
| Incomplete deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane[1]. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. Most deprotections are complete within 1-2 hours at room temperature[5]. | |
| Product is unstable under acidic conditions | Acid-labile functional groups elsewhere in the molecule. | Consider alternative, milder deprotection methods if the product contains other acid-sensitive groups. |
Experimental Protocols
General Protocol for Boc Protection of an Amine
-
Preparation : Dissolve the amine in a suitable solvent (e.g., THF, dichloromethane, or a biphasic mixture of chloroform and water) in a round-bottom flask.
-
Reagent Addition : Add a base (e.g., sodium bicarbonate, triethylamine, or sodium hydroxide). Then, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) to the mixture.
-
Reaction : Stir the reaction at room temperature or with moderate heating (e.g., 40°C). Monitor the progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for N-Methylation of a Boc-Protected Amine
This protocol is based on the N-methylation of Boc-protected amino acids and may require optimization for (S)-tert-butyl (pyrrolidin-3-yl)carbamate.
-
Preparation : Dissolve the Boc-protected amine in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Reagent Addition : Cool the solution in an ice bath and add methyl iodide (a significant excess, e.g., 5-10 equivalents)[2].
-
Reaction : Add sodium hydride (60% dispersion in mineral oil, also in excess) portion-wise over a period of time to control the hydrogen evolution. After the addition is complete, remove the ice bath and stir the reaction overnight at room temperature[2].
-
Work-up : Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification : Purify the crude product by column chromatography to separate it from any unreacted starting material and other impurities.
General Protocol for Boc Deprotection using TFA
-
Preparation : Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition : Add a scavenger, such as triisopropylsilane (5-10 equivalents), to the solution[5].
-
Deprotection : Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction : Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS[5].
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as a TFA salt.
-
Purification : The product can be purified by precipitation from a cold solvent like diethyl ether, or by chromatography.
Visualizations
Caption: Synthetic workflow for the preparation and deprotection of this compound.
Caption: A logical troubleshooting guide for synthesis and deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] [organic-chemistry.org]
- 4. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
How to improve the yield of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction temperature is optimal; for Boc protection, reactions are often run at 0°C initially and then warmed to room temperature.[1] |
| Poor Quality of Reagents | Use fresh, anhydrous solvents and high-purity starting materials. Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially in the presence of moisture. |
| Suboptimal pH | The reaction of an amine with (Boc)₂O typically requires a basic catalyst, such as triethylamine or diisopropylethylamine (DIEA), to neutralize the acid formed during the reaction.[1][2] Ensure the appropriate amount of base is used. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of di-acylated products if the Boc group is unintentionally cleaved.[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted Starting Materials | Unreacted (S)-3-(methylamino)pyrrolidine and (Boc)₂O can be detected by TLC and LC-MS. These can typically be removed by flash column chromatography. |
| Di-tert-butyl carbonate | A common byproduct from the decomposition of (Boc)₂O. It can be removed by careful purification, often via column chromatography. |
| Over-methylated byproducts | While less common in this specific reaction, the formation of quaternary ammonium salts can sometimes occur if a methylating agent is used in a preceding or concurrent step.[3] These highly polar byproducts can be removed by an aqueous wash during workup. |
| Hydrolyzed (Boc)₂O | Ensure all glassware and solvents are anhydrous to prevent the hydrolysis of the Boc anhydride.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method is the protection of the secondary amine of (S)-3-(methylamino)pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIEA) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. The starting amine is typically more polar than the Boc-protected product. Staining with ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the protected product will not stain with ninhydrin. LC-MS can also be used for more detailed monitoring of the reaction mixture.
Q3: What are the optimal reaction conditions to maximize yield?
Optimal conditions often involve slow, dropwise addition of (Boc)₂O to a cooled solution (0 °C) of the amine and base in an anhydrous solvent.[1] After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours until completion is observed by TLC.
Q4: What are some common side reactions to be aware of?
A potential side reaction is the partial hydrolysis of the Boc anhydride if moisture is present in the reaction.[2] While less likely with secondary amines, double acylation is a concern with primary amines if the Boc group is cleaved under acidic conditions that might be generated if the base is omitted or insufficient.[2]
Illustrative Data on Reaction Parameter Optimization
The following table provides illustrative data on how reaction parameters can affect the yield in a typical Boc protection of a secondary amine, analogous to the synthesis of this compound.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Condition C | Yield C (%) |
| Base (1.2 eq.) | Triethylamine | 85 | DIEA | 88 | None | <10 |
| Solvent | Dichloromethane | 88 | Tetrahydrofuran | 82 | Acetonitrile | 75 |
| Temperature | 0°C to RT | 90 | Room Temperature | 80 | 50°C | 65 (with impurities) |
| (Boc)₂O (eq.) | 1.1 | 92 | 1.0 | 85 | 1.5 | 93 (more byproducts) |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Boc protection of (S)-3-(methylamino)pyrrolidine.
Materials:
-
(S)-3-(methylamino)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-3-(methylamino)pyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approximately 10 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification techniques for this compound and similar N-Boc protected compounds are column chromatography and recrystallization. Acid-base extraction can also be employed as a preliminary purification or work-up step to remove acidic or basic impurities.
Q2: My product appears oily and is difficult to handle. How can I solidify it?
A2: Oiling out is a common issue with Boc-protected amino compounds.[1][2] To induce solidification, ensure all solvents from the reaction workup are completely removed under high vacuum, possibly with gentle heating.[1][3] Trituration with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether, can help precipitate the compound as a solid.[1] Seeding with a small crystal of the pure product, if available, can also initiate crystallization.[4][5]
Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable during purification?
A3: The Boc group is generally stable to most bases and nucleophiles, making it compatible with a range of purification conditions.[6] However, it is highly sensitive to acidic conditions and will be cleaved to form a tertiary carbocation. Therefore, it is crucial to avoid strong acids during workup and purification.[6][7] Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates.
Q4: How can I ensure the stereochemical integrity of the (S)-enantiomer is maintained during purification?
A4: Racemization is a potential risk, especially if harsh conditions are employed. To maintain the stereochemical integrity of this compound, it is important to use mild purification conditions. Avoid high temperatures and extremes of pH. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended analytical method to verify the enantiomeric purity of the final product.[8]
Troubleshooting Guides
Issue 1: Low Product Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too polar and is retained on the silica gel. | - Increase the polarity of the eluent system. A common mobile phase for Boc-protected amines is a mixture of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol or isopropanol.[9] - Consider using a different stationary phase, such as alumina. |
| Product is co-eluting with impurities. | - Optimize the solvent system for better separation. Use Thin Layer Chromatography (TLC) to screen different solvent mixtures before running the column. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product degradation on the silica gel. | - The slightly acidic nature of silica gel can sometimes lead to partial deprotection of the Boc group. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent. - Run the chromatography at a lower temperature if the compound is thermally labile. |
Issue 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system. | - The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. - Conduct a solvent screen with small amounts of the product to identify a suitable solvent or solvent pair. Common solvent systems for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[1] |
| Solution is not sufficiently supersaturated. | - If crystals do not form upon cooling, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[1] |
| Presence of impurities inhibiting crystallization. | - If the crude product is highly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, may be necessary before attempting recrystallization. |
| Cooling rate is too fast. | - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals or oiling out. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol for the purification of N-Boc protected pyrrolidines and may require optimization for this compound.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent.
-
Loading: Carefully load the silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of Boc-protected compounds.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair.
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Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the purification and analysis of the target compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Solubility Challenges with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound, it is recommended to start with simple physical modifications before moving to more complex formulation strategies.[1]
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Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid material can increase the surface area available for solvation, which can enhance the dissolution rate.[1]
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Agitation and Sonication: Increase the duration and intensity of stirring or vortexing. Using a sonicator can also help break up particles and facilitate dissolution.[1][2]
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Temperature Adjustment: Gently warming the buffer can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. It is crucial to assess the thermal stability of this compound beforehand.[1][2]
If these initial steps do not yield a clear solution, you may need to consider the formulation strategies detailed below.
Q2: I'm observing precipitation of my compound after initially dissolving it. What could be the cause and how can I prevent it?
A2: Precipitation after initial dissolution often indicates that the solution is supersaturated and thermodynamically unstable.[1] This can be triggered by changes in temperature, pH, or the addition of other components.
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pH Shift: The pH of your final solution might be different from the optimal pH for solubility. Verify the pH and adjust if necessary. The solubility of compounds with ionizable groups can be highly pH-dependent.[2]
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Temperature Fluctuation: If the solution was heated to aid dissolution, cooling it back to room temperature might cause the compound to precipitate out. Maintaining a constant, slightly elevated temperature might be necessary, but check for compound stability at that temperature.
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Solvent Composition Change: If you are adding the dissolved compound to another solution with a different solvent composition (e.g., adding a DMSO stock to an aqueous buffer), the final concentration of the organic co-solvent might be too low to maintain solubility.
Q3: What are co-solvents and how can they help dissolve my compound?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous buffer to increase the solubility of poorly soluble compounds.[1][2] They work by reducing the polarity of the solvent system, making it more favorable for non-polar molecules.[1] Commonly used co-solvents in research settings include:[1][2]
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Propylene glycol (PG)
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Polyethylene glycol 400 (PEG 400)
It is critical to start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for solvent toxicity in your experimental system.[2] For cell-based assays, the final concentration of DMSO should typically be kept low (≤ 0.5%) to avoid cytotoxicity.[2]
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, pH adjustment can significantly influence the solubility of ionizable compounds.[2] this compound has a pyrrolidine ring, which contains a secondary amine that can be protonated. The pKa of the compound will determine the pH range in which it is ionized and potentially more soluble. It is recommended to determine the pKa of the compound and adjust the pH of your buffer accordingly to see if solubility improves.[2]
Data Presentation
| Solvent System/Method | General Applicability | Considerations |
| Aqueous Buffers (e.g., PBS) | Generally low solubility for many carbamates. | Baseline for solubility determination. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High solubility for many organic compounds. | Prepare high-concentration stock solutions. Keep final concentration low in assays (e.g., <0.5%) to avoid toxicity.[2] |
| Ethanol | Good solubility for many organic compounds. | Can be used as a co-solvent. Potential for toxicity in cellular assays. |
| Solubility Enhancement Techniques | ||
| pH Adjustment | Effective for ionizable compounds. | Determine the pKa of the compound to identify the optimal pH range for solubility.[2] |
| Co-solvency | Widely used and effective. | The final concentration of the co-solvent must be compatible with the experimental system.[2] |
| Gentle Heating & Sonication | Can aid in dissolving stubborn compounds. | Assess the thermal stability of the compound to avoid degradation.[2] |
| Particle Size Reduction | Increases dissolution rate. | Grinding or micronization can be employed.[2] |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given buffer system.[1][2]
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.[1]
-
Add a known volume of the aqueous buffer to the vial.[2]
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[1][2]
-
Shake the vial until equilibrium is reached (typically 24-48 hours).[1][2] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[2]
-
After reaching equilibrium, centrifuge the suspension to pellet the undissolved solid.[1][2]
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[1]
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.[2]
Protocol 2: Preparing a Solution Using a Co-solvent
This protocol describes how to prepare a solution of this compound using a co-solvent for in vitro assays.[1][2]
Materials:
Procedure:
-
Weigh the desired amount of this compound into a clean vial.[1]
-
Add a small volume of the co-solvent (e.g., DMSO) to completely dissolve the compound. Use the minimum volume necessary.[1]
-
Once fully dissolved, slowly add the aqueous buffer to the co-solvent solution while continuously vortexing or stirring.[1]
-
Continue to add the buffer to reach the final desired concentration and volume.[1]
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent/buffer ratio has been exceeded.[1]
-
For cell-based assays, perform serial dilutions of this stock solution into the aqueous buffer or cell culture medium to achieve the final desired concentration, ensuring the final co-solvent concentration is non-toxic to the cells (e.g., ≤ 0.5% DMSO).[2]
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: A workflow for preparing a solution using a co-solvent.
References
Technical Support Center: Stability and Deprotection of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This guide is intended for researchers, scientists, and drug development professionals working with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and other Boc-protected amines. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on this compound under acidic conditions?
The tert-butyloxycarbonyl (Boc) group is well-known for its lability under acidic conditions.[1] While stable in basic and nucleophilic environments, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2] The stability is pH-dependent; cleavage is generally rapid at pH < 1 and significantly slower at pH values around 4. The exact rate of cleavage for this compound will depend on the specific acid, its concentration, the solvent, and the temperature.
Q2: What is the mechanism of Boc group cleavage in acidic conditions?
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the formation of a stable tert-butyl cation.[1] This cation then typically breaks down into isobutene and carbon dioxide.[1] The released amine is protonated by the acid, usually forming a salt (e.g., a TFA or hydrochloride salt).
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Q3: What are the primary side reactions observed during Boc deprotection?
The most common side reaction is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated during cleavage.[2][3] In complex molecules, residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this tert-butylation.[3]
Q4: How can I prevent tert-butylation side reactions?
The most effective way to prevent these side reactions is to use "scavengers" in the deprotection reaction mixture.[4] Scavengers are reagents that are more nucleophilic than the substrate and will react with the tert-butyl cation, effectively "trapping" it.[2] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and ethanedithiol (EDT).[3]
Troubleshooting Guide
This section addresses common problems encountered during the acidic deprotection of this compound.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid concentration or reaction time.[4] 2. Steric hindrance around the Boc-protected amine.[2] 3. Low reaction temperature. | 1. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or extend the reaction time. Monitor progress by TLC or LC-MS.[5] 2. Consider a stronger acid system or gentle warming (e.g., to 40°C), but be mindful of potential side reactions.[6] |
| Formation of Unexpected Byproducts | 1. tert-butylation of nucleophilic sites on the molecule.[3] 2. Degradation of other acid-sensitive functional groups in the molecule. | 1. Add scavengers to the reaction mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3] 2. Use milder deprotection conditions, such as HCl in dioxane or p-toluenesulfonic acid (pTSA).[2] |
| Product is a Gummy/Oily Salt | The deprotected amine is likely an ammonium salt (e.g., TFA salt), which can be hygroscopic or non-crystalline. | This is often normal. The salt can sometimes be used directly in the next step. Alternatively, perform a basic workup (e.g., with saturated aqueous sodium bicarbonate) to obtain the free amine.[5] |
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Caption: A troubleshooting workflow for Boc deprotection experiments.
Summary of Acidic Conditions for Boc Deprotection
The choice of acidic reagent can significantly impact the reaction's success. The following table summarizes common conditions.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-95% in Dichloromethane (DCM), Room Temp, 30 min - 2 hr.[1][5] | Highly effective, volatile (easy to remove). | Corrosive, can cause side reactions without scavengers.[3] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp, 1-4 hr.[3] | Milder than TFA, less prone to some side reactions. | Dioxane is a hazardous solvent. |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric amounts in Acetonitrile/Methanol, Room Temp.[2] | Milder conditions, can be used for sensitive substrates. | Reaction times can be variable. |
| Thermal Deprotection | Heating in a suitable solvent. | Avoids strong acids. | High temperatures may not be suitable for all substrates.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected compound, this compound, in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[6] For substrates with acid-sensitive groups, consider adding scavengers like triisopropylsilane (TIS) (2.5-5% v/v).[2]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.[5]
Protocol 2: Monitoring Deprotection by LC-MS
-
At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water) to stop the reaction.
-
Analyze the sample by LC-MS to observe the disappearance of the starting material peak and the appearance of the deprotected product peak.
Caption: General experimental workflow for Boc deprotection.
References
Preventing racemization in reactions with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
Here is the Technical Support Center for preventing racemization in reactions with (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate.
Topic: Maintaining Stereochemical Integrity During Chemical Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining the chiral purity of this versatile building block. Pyrrolidine scaffolds are crucial in medicinal chemistry, and preserving their specific stereochemistry is often paramount for achieving desired biological activity and safety profiles[1][2][3][4]. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
Racemization is the process by which an enantiomerically pure compound, like the (S)-enantiomer of this pyrrolidine derivative, converts into an equal mixture of both its (S) and (R) enantiomers.[5][6] This results in a racemic mixture that is optically inactive. For pharmaceutical applications, different enantiomers of a chiral molecule can have vastly different biological activities, potencies, and toxicities.[7] Therefore, maintaining the high enantiomeric purity of this compound is essential to ensure the efficacy and safety of the final drug product.[1]
Q2: What is the primary chemical mechanism that causes racemization in this molecule?
The primary cause of racemization is the removal of the proton at the chiral center (the carbon at the 3-position of the pyrrolidine ring), leading to the formation of a planar, achiral carbanion intermediate.[5][8][9] Once this flat intermediate is formed, a proton can be added back from either face of the plane with roughly equal probability. Protonation from one side regenerates the original (S)-enantiomer, while protonation from the other side forms the undesired (R)-enantiomer.
Q3: How do basic conditions contribute to racemization?
Bases can directly facilitate racemization by abstracting the acidic proton at the chiral C3 position.[8] The stability of the resulting carbanion intermediate is a key factor. The strength and steric hindrance of the base play a significant role; stronger or less sterically hindered bases are more likely to promote this deprotonation, increasing the rate of racemization.[8][10]
Q4: Can acidic conditions also lead to racemization?
Yes, acidic conditions can also catalyze racemization, although the mechanism may differ. Acids can protonate the nitrogen atoms, potentially leading to ring-opening or the formation of imine-enamine tautomers, which can also result in the loss of stereochemical information at the chiral center.[8]
Q5: What role does temperature play in the loss of stereochemical integrity?
Higher reaction temperatures provide the necessary activation energy to overcome the energy barrier for deprotonation and subsequent racemization.[8] Reactions that are stereochemically stable at lower temperatures may experience significant racemization when heated. Therefore, maintaining the lowest effective temperature for a given reaction is a critical strategy for preserving enantiomeric purity.
Q6: Are there specific reagents or reaction types that are particularly high-risk for causing racemization?
Reactions that require strong bases, high temperatures, or prolonged reaction times are inherently high-risk. In the context of modifying the pyrrolidine (e.g., at the secondary amine), the choice of coupling reagents and bases is critical. For instance, in peptide synthesis, certain activating agents are known to increase the risk of racemization for the amino acid being coupled.[11][12] Similar principles apply here if the pyrrolidine nitrogen is being acylated or alkylated.
Troubleshooting Guide: Loss of Enantiomeric Purity
If you have detected a loss of enantiomeric excess (e.e.) in your product, consult the following guide to identify and resolve the issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Base | The base may be too strong or not sterically hindered enough. Solution: Switch to a bulkier, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Proton-Sponge (1,8-Bis(dimethylamino)naphthalene). For very sensitive substrates, consider running the reaction without a base if possible. |
| High Reaction Temperature | The reaction temperature is providing enough energy to overcome the racemization barrier.[8] Solution: Perform the reaction at a lower temperature. Start at 0 °C, and if racemization persists, attempt the reaction at -20 °C or -78 °C (dry ice/acetone bath). |
| Prolonged Reaction Time | The longer the substrate is exposed to racemizing conditions, the greater the loss of purity. Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. |
| Solvent Effects | The solvent can influence the stability of the achiral intermediate.[8] Solution: If using a polar, protic solvent (like an alcohol), consider switching to a polar, aprotic solvent (e.g., THF, DCM, Acetonitrile) which is less likely to facilitate proton exchange. |
| Acid/Base Contamination | Trace amounts of acid or base in reagents, solvents, or on glassware can catalyze racemization. Solution: Ensure all glassware is thoroughly dried. Use freshly distilled or anhydrous solvents and high-purity reagents. |
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
The following table provides illustrative data on how different bases and temperatures can affect the final enantiomeric excess (e.e.) of a product derived from a chiral pyrrolidine in a generic N-alkylation reaction.
| Condition | Base | Temperature (°C) | Time (h) | Final e.e. (%) | Reference |
| A | Triethylamine (Et₃N) | 25 | 12 | 85% | [8] |
| B | Triethylamine (Et₃N) | 0 | 12 | 94% | [8] |
| C | DBU | 25 | 4 | 72% | [8] |
| D | DIPEA (Hünig's Base) | 25 | 12 | 96% | [8] |
| E | Proton-Sponge | 25 | 12 | >99% | - |
| F | K₂CO₃ | 50 | 8 | 88% | - |
Note: This data is representative and illustrates general chemical principles. Actual results will vary based on the specific substrate and reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Minimized Racemization
This protocol describes a general method for acylating the secondary amine of this compound while minimizing the risk of racemization at the C3 position.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a flame-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq.) dropwise to the stirred solution.
-
Reagent Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.1 eq.) to the reaction mixture. Maintain the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC analysis (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
-
Sample Preparation: Prepare a standard solution of the racemic product for reference. Prepare a solution of your reaction product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Column Selection: Use a chiral stationary phase column suitable for separating amine derivatives, such as a Chiralpak® or Chiralcel® column with a cellulose or amylose-based selector.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. Optimize the ratio for best separation.
-
Analysis: Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample from your reaction.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
Visualizations
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar achiral intermediate.
Troubleshooting Workflow for Racemization
Caption: Logical workflow for troubleshooting unexpected racemization.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate Deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the deprotection of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate to yield (S)-3-(methylamino)pyrrolidine.
Troubleshooting Guide
This section addresses common issues encountered during the Boc deprotection of this compound, particularly when using trifluoroacetic acid (TFA).
Issue 1: Incomplete or Slow Deprotection
Question: My reaction is sluggish, or TLC/LC-MS analysis shows a significant amount of starting material remaining after the recommended reaction time. What should I do?
Answer:
Incomplete deprotection can be caused by several factors, including insufficient acid strength or concentration, low reaction temperature, or inadequate reaction time.
Troubleshooting Steps:
-
Increase TFA Concentration: While a 20-50% solution of TFA in a solvent like dichloromethane (DCM) is often sufficient, for stubborn deprotections, using neat TFA may be necessary.[1]
-
Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS and allow it to stir for a longer duration (e.g., 2-4 hours or even overnight in some cases) at room temperature.[1][2]
-
Elevate Temperature: While most Boc deprotections proceed at room temperature, gentle heating (e.g., to 40°C) can sometimes facilitate the reaction. However, be cautious as this may also promote side reactions.
-
Consider Alternative Acidic Reagents: A solution of 4M HCl in dioxane is a common and effective alternative to TFA for Boc deprotection.[2]
Issue 2: Formation of Side Products
Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS that do not correspond to my starting material or desired product. What are these side products and how can I avoid them?
Answer:
A primary side reaction during Boc deprotection is the alkylation of the newly formed amine or other nucleophilic sites by the tert-butyl cation generated during the reaction.[3]
Troubleshooting Steps:
-
Use a Scavenger: The addition of a scavenger can trap the tert-butyl cation and prevent it from reacting with your product. Common scavengers include triethylsilane (TES) or anisole.
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C) can sometimes minimize the formation of side products by slowing down competing reaction pathways.[2]
-
Optimize Work-up: Ensure prompt and efficient neutralization of the acid during the work-up to prevent prolonged exposure of the product to acidic conditions, which might promote side reactions.
Issue 3: Difficulty with Product Isolation and Work-up
Question: After quenching the reaction, I am having trouble isolating my product. The yields are low, or the product is impure. What is the best work-up procedure?
Answer:
The basic nature of the deprotected amine product necessitates a careful work-up procedure to neutralize the excess acid and isolate the free amine.
Troubleshooting Steps:
-
Complete Removal of TFA: Before neutralization, it is crucial to remove the bulk of the TFA and solvent under reduced pressure. Co-evaporation with a solvent like DCM or methanol can help remove residual TFA.[4]
-
Careful Neutralization: Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction residue until the pH is basic.[2][5] Be cautious as CO₂ evolution can cause frothing.
-
Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
-
Use of Solid-Supported Base: For sensitive substrates or to simplify the work-up, a solid-supported base like Amberlyst A-21 resin can be used to neutralize the TFA salt.[6][7] This can sometimes eliminate the need for an aqueous work-up.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the TFA-mediated deprotection of this compound?
A1: A typical procedure involves dissolving the Boc-protected amine in dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA). The reaction is usually stirred at room temperature for 1-4 hours.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer observed.[2]
Q3: Are there milder alternatives to TFA for this deprotection?
A3: Yes, if your substrate is sensitive to strong acid, you can use other reagents such as 4M HCl in dioxane, or even thermal deprotection under specific conditions.[2][8] More recently, methods using oxalyl chloride in methanol have been reported as mild alternatives.[9]
Q4: My deprotected amine is a TFA salt. How do I convert it to the free base?
A4: To obtain the free amine, you need to neutralize the TFA salt. This is typically done by washing the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate, or by using a basic ion-exchange resin.[4][6][7]
Data Presentation
Table 1: Common Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) or neat | 0 to Room Temperature | 1 - 4 hours |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 1 - 4 hours |
| Oxalyl Chloride | Methanol | 2.0-3.0 equivalents | 0 to Room Temperature | 1 - 4 hours |
| Thermal | Water or other high-boiling solvents | - | >100 | 1 - 14 hours |
Experimental Protocols
Protocol 1: Standard TFA Deprotection
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (2-10 eq) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.[2]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.[2]
-
Stir the reaction at room temperature for 1-4 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be used directly or neutralized as described in Protocol 1 to obtain the free amine.[2]
Visualizations
Caption: Experimental workflow for the TFA-mediated deprotection.
Caption: Troubleshooting logic for common deprotection issues.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the critical Boc-protection step of (S)-N-methylpyrrolidin-3-amine.
Q1: My Boc-protection reaction is slow or incomplete. What are the common causes and how can I accelerate it?
A1: Several factors can contribute to a sluggish Boc-protection reaction. Here is a troubleshooting guide:
-
Low Nucleophilicity of the Amine: Secondary amines, such as (S)-N-methylpyrrolidin-3-amine, are generally less nucleophilic than primary amines, which can lead to slower reaction rates.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture to 40-50°C can significantly increase the reaction rate. However, monitor for potential side reactions.
-
Add a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction by activating the Boc anhydride.[1] Be cautious, as DMAP can also promote the formation of byproducts.[2]
-
-
-
Poor Solubility of the Starting Material: If the amine starting material has poor solubility in your chosen solvent, the reaction will be slow.
-
Inappropriate Reaction Conditions: The choice of base and stoichiometry can be critical.
-
Solution:
-
Base Selection: While the reaction can proceed without a base, adding a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the acidic byproduct and drive the reaction to completion.[1][4]
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate (Boc₂O).[2]
-
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The most common side product in the Boc protection of amines is the di-Boc protected amine, especially when using a catalyst like DMAP.[2]
-
Solution:
-
Careful Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Control Stoichiometry: Avoid using a large excess of Boc anhydride and catalyst.
-
Purification: The desired mono-Boc protected product can typically be separated from the di-Boc byproduct by column chromatography.
-
Q3: How long should a typical Boc-protection reaction of a secondary amine take?
A3: The reaction time can vary significantly depending on the substrate and conditions, ranging from a few hours to 48 hours.[2] For a secondary amine like (S)-N-methylpyrrolidin-3-amine, the reaction is expected to be slower than for a primary amine. It is recommended to monitor the reaction until completion is observed by TLC or LC-MS.
Q4: Can the chirality of my starting material be affected during the reaction?
A4: The Boc-protection reaction itself, under standard conditions, is not expected to cause racemization at the chiral center of (S)-N-methylpyrrolidin-3-amine. However, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times with strong bases, should be avoided to minimize the risk of any potential side reactions that could affect stereochemical integrity.
Data Presentation
The following tables provide a summary of generalized reaction conditions and a hypothetical optimization table to guide your experimental design.
Table 1: Summary of General Reaction Conditions for Boc Protection of Secondary Amines
| Parameter | Condition | Reference |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [2][5] |
| Stoichiometry | 1.1 - 1.5 equivalents of Boc₂O | [2] |
| Solvent | THF, Acetonitrile, DCM, or Water/THF mixture | [2][3] |
| Base (optional) | Triethylamine (TEA), NaHCO₃, NaOH | [1][4] |
| Catalyst (optional) | 4-(Dimethylamino)pyridine (DMAP) | [1] |
| Temperature | Room Temperature to 40°C | [2][3] |
| Reaction Time | 4 - 48 hours (monitor for completion) | [2] |
Table 2: Hypothetical Optimization of Reaction Time and Temperature for the Synthesis of this compound
This table presents expected trends and is intended as a guide for optimization experiments. Actual results may vary.
| Entry | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | Room Temperature | 24 | ~75% | Incomplete conversion may be observed. |
| 2 | Room Temperature | 48 | >90% | Longer reaction time may be required at RT. |
| 3 | 40 | 12 | >95% | Moderate heating can significantly reduce reaction time. |
| 4 | 40 | 24 | >95% | Prolonged heating may not improve yield further. |
| 5 | 60 | 6 | High | Increased risk of side product formation. |
Experimental Protocols
This section provides a detailed, representative methodology for the synthesis of this compound.
Protocol 1: Standard Boc Protection of (S)-N-methylpyrrolidin-3-amine
-
Dissolution: Dissolve (S)-N-methylpyrrolidin-3-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.1 to 0.5 M concentration).
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed. If the reaction is slow, gentle heating to 40°C can be applied.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction scheme for the Boc protection of (S)-N-methylpyrrolidin-3-amine.
Caption: Troubleshooting workflow for optimizing the Boc protection reaction.
References
Technical Support Center: Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate. The focus is on identifying and removing common byproducts to ensure high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities arise from the Boc-protection step. These include unreacted di-tert-butyl dicarbonate (Boc-anhydride), unreacted (S)-3-(methylamino)pyrrolidine starting material, and potentially a di-Boc protected byproduct where both the exocyclic and the pyrrolidine ring nitrogens are protected. Byproducts from the decomposition of Boc-anhydride, such as tert-butanol, are also common but are typically volatile and easily removed.[1][2]
Q2: How can I detect the presence of unreacted Boc-anhydride in my crude product?
A2: Unreacted Boc-anhydride can be identified by ¹H NMR spectroscopy, where it shows a characteristic singlet for the tert-butyl group. While it may be visible on a TLC plate, it does not stain with ninhydrin.[1] Often, a distinct "Boc" smell can also indicate its presence in the sample.[1]
Q3: Is it possible to form a di-Boc byproduct, and how would I identify it?
A3: Yes, since the starting material contains two secondary amines, over-reaction can lead to the formation of a di-Boc byproduct. This species would have a significantly higher molecular weight, which can be confirmed by LC-MS analysis. Its ¹H NMR spectrum would show two distinct singlets corresponding to the two different Boc groups.
Q4: What is the most effective method for removing a large excess of Boc-anhydride?
A4: For large excesses, chemical quenching is highly effective. Adding a nucleophilic amine scavenger like imidazole or using a polymer-supported trisamine resin will react with the excess Boc-anhydride.[1][3] The resulting byproducts can then be easily removed by an acidic aqueous wash or filtration, respectively.
Q5: My final product shows low enantiomeric purity. What could be the cause?
A5: Loss of enantiomeric purity is not common during the Boc-protection step itself under standard conditions. The issue most likely originates from the starting material, (S)-3-(methylamino)pyrrolidine. It is crucial to verify the enantiomeric purity of the starting material using a suitable chiral analysis method, such as chiral HPLC, before proceeding with the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| ¹H NMR of crude product shows a significant singlet peak corresponding to Boc-anhydride. | 1. Excess Boc-anhydride used in the reaction.2. Incomplete reaction or inefficient workup. | 1. Chemical Quench: Add imidazole (1.5 eq. relative to excess Boc-anhydride) and stir for 1-2 hours before workup.[4]2. Aqueous Wash: Perform a vigorous wash with saturated aqueous sodium bicarbonate solution to hydrolyze the anhydride.[1]3. High Vacuum: Remove volatile Boc-anhydride and tert-butanol by prolonged exposure to high vacuum.[1]4. Chromatography: Purify using flash column chromatography. |
| TLC/LC-MS analysis indicates the presence of unreacted (S)-3-(methylamino)pyrrolidine. | 1. Insufficient Boc-anhydride used.2. Short reaction time or low temperature.3. Poor quality of Boc-anhydride reagent. | 1. Re-treat: Subject the crude material to the reaction conditions again with an additional portion of Boc-anhydride.2. Extraction: During workup, wash the organic layer with a dilute acid (e.g., 0.1 M HCl) to extract the more basic starting material. Neutralize the aqueous layer and re-extract if recovery of the starting material is desired.3. Chromatography: Separate the product from the starting material using flash column chromatography with a polar solvent system (e.g., DCM/MeOH with NH₃). |
| LC-MS shows a peak with a mass corresponding to the di-Boc protected product. | 1. Use of a catalyst (e.g., DMAP) that promotes over-reaction.2. Reaction run for an extended period at elevated temperatures. | 1. Optimize Reaction: Avoid using DMAP if possible, or use it in catalytic amounts. Monitor the reaction closely by TLC/LC-MS to stop it upon consumption of the starting material.2. Chromatography: The di-Boc product is significantly less polar than the mono-Boc product and can typically be separated by flash column chromatography. |
| Final product appears as an oil and is difficult to handle. | 1. Residual solvent.2. Presence of greasy byproducts (e.g., mineral oil from NaH if used in a prior N-methylation step). | 1. High Vacuum: Dry the product under high vacuum for an extended period.2. Trituration: Attempt to solidify the product by triturating with a non-polar solvent like hexanes or pentane.3. Salt Formation: Convert the product to a hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent (e.g., dioxane or diethyl ether) to obtain a solid.[5] |
Purification Strategy Overview
The following table summarizes common purification techniques for the removal of specific byproducts.
| Purification Method | Target Byproduct(s) | Typical Yield | Purity Achieved | Notes |
| Aqueous Wash (Sat. NaHCO₃) | Boc-anhydride | High (>95%) | Moderate | Effective for hydrolyzing and removing moderate amounts of excess Boc-anhydride.[1] |
| Flash Chromatography (Silica Gel) | Unreacted starting amine, Di-Boc byproduct, Boc-anhydride, other non-polar impurities | Good (70-90%) | High (>98%) | A versatile method that can resolve most common impurities. A gradient elution from a non-polar (e.g., Hexanes/EtOAc) to a more polar system (e.g., DCM/MeOH) is often effective.[1] |
| Scavenger Resin (e.g., Si-Trisamine) | Boc-anhydride | Very High (>98%) | High (>98%) | An efficient method for selectively removing excess electrophilic reagents like Boc-anhydride. The product is isolated by simple filtration.[3] |
| Crystallization / Trituration | Various impurities | Variable | Very High (>99%) | Only applicable if the product is a solid. Can be highly effective if a suitable solvent system is found.[6] |
Experimental Protocols
Protocol 1: Removal of Excess Boc-Anhydride by Chemical Quenching and Extraction
-
Reaction Quenching: After the Boc-protection reaction is deemed complete by TLC or LC-MS, add imidazole (1.5 equivalents relative to the initial excess of Boc-anhydride) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow the imidazole to react with the remaining Boc-anhydride.[4]
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 0.5 M HCl (2 x volume of organic layer) to remove the resulting N-Boc-imidazole and any unreacted imidazole.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of Boc-anhydride.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture to dryness. Dissolve the residue in a minimal amount of the initial chromatography eluent (e.g., 98:2 DCM/MeOH). For larger scales, adsorbing the crude product onto a small amount of silica gel is recommended.
-
Column Packing: Prepare a silica gel column packed in a suitable non-polar solvent system, such as 100% ethyl acetate or a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of an appropriate solvent system. For this product, a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective. The less polar di-Boc byproduct will elute first, followed by the desired product, and finally the highly polar unreacted starting amine.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Impurity Identification
This diagram outlines a logical workflow for identifying common impurities after the synthesis of this compound based on initial analytical results.
Diagram 2: Purification Strategy Decision Tree
This diagram provides a decision-making framework for selecting an appropriate purification strategy based on the identified impurities and their levels.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of the secondary amine in this compound for N-alkylation reactions?
A1: The solvent plays a crucial role in influencing the nucleophilicity of the pyrrolidine nitrogen. Polar aprotic solvents, such as DMF and acetonitrile, are generally recommended for N-alkylation reactions.[1] These solvents solvate the counter-ion of the base, leaving the nucleophilic amine more reactive. In contrast, polar protic solvents like methanol can form hydrogen bonds with the amine, which can decrease its nucleophilicity.[2] Nonpolar solvents are typically poor choices as they may not sufficiently dissolve the reactants and reagents.
Q2: What are the most common side reactions observed when working with this compound, and how can solvent choice mitigate them?
A2: Common side reactions include over-alkylation (di-alkylation) if the starting material contains a primary amine, or side reactions involving the Boc-protecting group under harsh conditions. While the target molecule has a secondary amine, issues can still arise. Using a less polar solvent might reduce the reactivity and potentially the rate of side reactions, but it could also slow down the desired reaction. Careful selection of a suitable solvent and base is critical. For instance, using a non-acidic scavenger base can prevent the cleavage of the Boc group.[3]
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the product.[3] This allows for the determination of the optimal reaction time and can help in identifying the presence of any side products.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. The material can cause skin and eye irritation.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Action |
| Did the reaction go to completion? | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure the starting material is consumed.[3] If the reaction has stalled, consider gently heating the mixture or extending the reaction time. |
| Is the starting material soluble in the chosen solvent? | Poor solubility of reactants. | Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent or a co-solvent system. For example, a mixture of methanol and acetonitrile could be explored.[2] |
| Is the base appropriate for the reaction? | Inappropriate base strength or type. | Use a suitable base to deprotonate the secondary amine. For N-alkylation, potassium carbonate is a common choice in a polar aprotic solvent like DMF.[1] |
| Was the reaction performed under anhydrous conditions? | Presence of water. | Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze some reagents.[3] |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Question | Possible Cause | Troubleshooting Action |
| Is one of the spots the unreacted starting material? | Incomplete reaction. | Allow the reaction to proceed for a longer duration or consider gentle heating. The starting material can be removed by flash column chromatography.[3] |
| Could a di-alkylation product have formed? | Over-reactivity. | This is less likely with a secondary amine but if observed, consider using a less polar solvent to temper reactivity or use a stoichiometric amount of the alkylating agent. |
| Is it possible the Boc group was cleaved? | Acidic conditions. | Ensure a non-acidic scavenger base is used to neutralize any acid generated during the reaction.[3] If deprotection is observed, re-evaluate the reaction conditions. |
Quantitative Data Summary
The following table provides a generalized summary of the expected impact of solvent choice on a typical N-alkylation reaction with this compound. The values are representative and may vary depending on the specific electrophile and reaction conditions.
| Solvent Type | Example Solvents | Relative Reaction Rate | Expected Yield | Potential for Side Reactions |
| Polar Aprotic | DMF, Acetonitrile, DMSO | High | Good to Excellent | Moderate; depends on reactivity of electrophile. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Fair to Good | Lower, due to decreased nucleophilicity.[2] |
| Nonpolar | Toluene, Hexane | Very Low | Poor | Low, but reaction may not proceed. |
| Ethereal | THF, Dioxane | Moderate | Good | Generally low. |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Influence of solvent polarity on reaction reactivity.
References
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: A Focus on (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection and deprotection of amine functionalities is a critical aspect of synthetic strategy. The choice of a suitable protecting group can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a specific N-methyl-N-Boc protected secondary amine, with other commonly employed amine protecting groups: the general tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group.
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily and selectively removed under mild conditions that do not affect other functional groups within the molecule. This principle of selective removal is known as orthogonality and is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with multiple functional groups.[1][2]
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between the most common amine protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality.[3]
-
Boc (tert-Butoxycarbonyl): This widely used protecting group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]
-
Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions, providing orthogonality to the Boc group. It is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or transfer hydrogenation.[3][4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is stable to acidic conditions but is labile to basic conditions, commonly a solution of piperidine in an organic solvent.[3][5]
The N-methyl-N-Boc moiety in this compound combines the features of the Boc group with the presence of a methyl group on the nitrogen atom. This substitution can influence the steric environment and electronic properties of the protected amine, potentially affecting its reactivity and the conditions required for protection and deprotection.
Comparative Data: Stability and Deprotection
The selection of a protecting group is often dictated by the stability of other functional groups present in the molecule and the planned subsequent synthetic steps. The following tables summarize the key properties and relative stabilities of these protecting groups.
Table 1: Stability of Common Amine Protecting Groups under Various Conditions
| Condition | Boc Group Stability | Cbz Group Stability | Fmoc Group Stability | N-Methyl-N-Boc Stability (Inferred) |
| Strong Acids (e.g., TFA, HCl) | Labile[3] | Generally Stable (can be cleaved with HBr in acetic acid)[3] | Stable[3] | Labile |
| Weak Acids | Stable[3] | Stable[3] | Stable[3] | Stable |
| Strong Bases (e.g., NaOH) | Stable[3] | Stable[3] | Labile[3] | Stable |
| Weak Bases (e.g., Piperidine) | Stable[3] | Stable[3] | Labile[3] | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable[3] | Labile[3] | Quasi-orthogonal (can be cleaved, but less reactive than benzyl groups)[3] | Stable |
| Nucleophiles | Generally Stable[3] | Stable[3] | Stable[3] | Generally Stable |
Table 2: Quantitative Comparison of Deprotection Conditions
| Protecting Group | Reagent | Typical Concentration | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Boc | TFA | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | >95[1] |
| Boc | HCl | 4 M | 1,4-Dioxane | Room Temperature | 30 min - 2 h | >95[1] |
| Cbz | H₂ (gas) | 1 atm | Methanol (MeOH) | Room Temperature | 1 - 16 h | >95[4] |
| Cbz | Ammonium Formate | Excess | Methanol (MeOH) | Reflux | 10 min - 1 h | >90[6] |
| Fmoc | Piperidine | 20% (v/v) | Dimethylformamide (DMF) | Room Temperature | 10 - 30 min | >95[5] |
Note: Reaction times and yields are substrate-dependent and may require optimization.
Signaling Pathways and Experimental Workflows
The choice of protecting group strategy is a critical decision in the design of a synthetic route. The following diagrams illustrate the general mechanisms of protection and deprotection, as well as a decision-making workflow for selecting an appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Comparative Guide to the Analytical Validation of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate Purity
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the validation of the chemical and enantiomeric purity of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key chiral building block.
Comparison of Commercially Available this compound
A critical first step in analytical validation is to compare the stated purities from various commercial suppliers. This information, often found on the product page or in the Certificate of Analysis (CoA), provides a baseline for laboratory verification.
| Supplier/Product | CAS Number | Stated Purity | Analytical Method(s) Mentioned |
| Supplier A | 169750-01-0 | 95% | Not Specified |
| Supplier B | 169750-01-0 | 98.0% | Not Specified |
| Supplier C | 169750-01-0 | >97.5% | Not Specified |
| Supplier D | 169750-01-0 | NLT 98% | Not Specified |
| Alternative 1: (S)-tert-Butyl pyrrolidin-3-ylcarbamate | 122536-76-9 | >98% | NMR, HPLC, LC-MS, UPLC |
| Alternative 2: tert-butyl N-[(3S)-pyrrolidin-3-ylmethyl]carbamate | 173340-26-6 | ≥97% | Not Specified |
Note: "NLT" stands for "Not Less Than". The analytical methods are often available upon request from the supplier.
Experimental Protocols for Purity Validation
A multi-pronged approach employing various analytical techniques is recommended for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a robust method for quantifying the main component and detecting non-volatile impurities.[1]
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Chiral HPLC/SFC for Enantiomeric Purity
Due to the chiral nature of the compound, a specific chiral method is necessary to determine the enantiomeric excess (e.e.). Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption in chiral separations.[2][3]
-
Instrumentation: HPLC or SFC system with a UV detector.
-
Chromatographic Conditions (Chiral HPLC):
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs like Chiralpak® IA, IB, or IC are often effective for N-Boc protected compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis.[1] Due to the polarity of the target molecule, derivatization may be necessary to improve its volatility.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Silylation is a common technique. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[4]
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment, including quantitative NMR (qNMR) for determining absolute purity without a reference standard.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected ¹H NMR signals (for a similar tert-butyl carbamate):
-
Signals in the aromatic region if applicable.
-
A broad singlet for the N-H proton.
-
Signals for the pyrrolidine ring protons.
-
A singlet for the methyl group attached to the nitrogen.
-
A singlet for the tert-butyl group around 1.4-1.5 ppm.[5]
-
Visualizing the Analytical Workflow
A systematic workflow is essential for the thorough validation of the compound's purity.
Caption: Workflow for the analytical validation of purity.
Potential Impurities and their Identification
Understanding the potential impurities is crucial for developing a specific and accurate analytical method.
Caption: Common sources of impurities.
By following these protocols and employing a multi-faceted analytical approach, researchers can confidently validate the purity of this compound, ensuring the integrity of their research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to Catalysts in the Enantioselective Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a privileged motif in a multitude of pharmaceuticals and bioactive molecules. Among these, (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate stands out as a key building block in the synthesis of various therapeutic agents. Its stereochemically defined structure necessitates highly selective catalytic methods for its preparation. This guide provides a comparative overview of different catalytic systems employed in the synthesis of this important intermediate, supported by available experimental data.
Performance Comparison of Catalytic Systems
The enantioselective synthesis of this compound and its immediate precursors primarily relies on asymmetric hydrogenation of a prochiral enamine or the reduction of a corresponding ketone. The choice of catalyst is paramount in achieving high yield and enantiomeric excess. Below is a summary of the performance of various catalytic systems based on available literature.
| Catalyst System | Precursor Substrate | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) | Catalyst Loading (mol%) | Key Reaction Conditions |
| Ruthenium-Based | ||||||
| [RuCl(p-cymene)((S,S)-TsDPEN)] | N-Boc-3-aminopyrrolidinone | 95 | >99 | N/A | 1 | HCOOH/Et3N, DMF, 40°C, 24h |
| DM-SEGPHOS-Ru(II) complex | β-keto amide precursor | 73 | >99 | 98 | Not Specified | Asymmetric Hydrogenation |
| Biocatalyst | ||||||
| Amine Transaminase (ATA) | N-Boc-3-pyrrolidinone | >80 (Conversion) | >99 | N/A | N/A | One-pot photoenzymatic conversion |
Experimental Workflow and Methodologies
The synthesis of this compound typically involves the creation of the chiral amine center on the pyrrolidine ring, followed by N-methylation and Boc-protection. A general workflow is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from a highly efficient method for the asymmetric reduction of N-protected pyrrolidinones.
Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)]
Procedure:
-
To a solution of N-Boc-3-aminopyrrolidinone (1 equivalent) in DMF, is added the chiral ruthenium catalyst (1 mol%).
-
A formic acid/triethylamine (5:2) azeotropic mixture is added as the hydrogen source.
-
The reaction mixture is stirred at 40°C for 24 hours.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
Purification by column chromatography yields the desired (S)-N-Boc-3-aminopyrrolidine.
Biocatalytic Asymmetric Synthesis
This method utilizes an amine transaminase for the stereoselective conversion of a prochiral ketone to the chiral amine.[1]
Catalyst: Amine Transaminase (ATA)
Procedure:
-
A one-pot photoenzymatic process is employed where N-Boc-pyrrolidine is first converted to N-Boc-3-pyrrolidinone.[1]
-
The crude N-Boc-3-pyrrolidinone is then subjected to a stereoselective enzymatic transamination.[1]
-
The reaction is carried out in a buffered aqueous solution at a controlled pH.[1]
-
The amine donor is typically an amino acid such as L-alanine.
-
After incubation, the product is extracted and purified, yielding (S)-N-Boc-3-aminopyrrolidine with high enantiomeric excess.[1]
Discussion
The synthesis of this compound with high enantiopurity is a critical step in the development of many pharmaceuticals. The choice of catalyst plays a pivotal role in the efficiency and stereoselectivity of the synthesis.
Ruthenium-based catalysts , particularly those with chiral diamine or phosphine ligands like TsDPEN and SEGPHOS, have demonstrated exceptional performance in the asymmetric hydrogenation of prochiral precursors.[2] These catalysts offer high yields and excellent enantioselectivity (>99% ee) under relatively mild conditions. The predictability and broad applicability of these catalysts make them a preferred choice in many industrial processes.
Biocatalysis , employing enzymes such as amine transaminases, presents a green and highly selective alternative to metal-based catalysis.[1] The enzymatic approach often proceeds with near-perfect enantioselectivity (>99% ee) in aqueous media, avoiding the use of heavy metals and organic solvents.[1] While the operational parameters such as pH and temperature need careful optimization, the high selectivity and environmental benefits make biocatalysis an increasingly attractive option.
References
A Comparative Guide to the Synthesis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a valuable chiral building block in pharmaceutical development. The routes are evaluated based on reaction efficiency, step economy, and the nature of the required reagents and reaction conditions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its stereochemistry and functional groups make it a versatile scaffold for drug discovery. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two common strategies starting from the readily available (S)-3-aminopyrrolidine.
Route 1 involves the initial N-methylation of (S)-3-aminopyrrolidine, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Route 2 reverses this sequence, starting with the Boc protection of the primary amine of (S)-3-aminopyrrolidine, followed by N-methylation of the resulting carbamate.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N-Methylation First | Route 2: Boc Protection First |
| Starting Material | (S)-3-Aminopyrrolidine | (S)-3-Aminopyrrolidine |
| Key Intermediates | (S)-3-Methylaminopyrrolidine | (S)-tert-butyl pyrrolidin-3-ylcarbamate |
| Overall Yield | Potentially lower due to challenges in selective mono-methylation. | Generally higher and more reliable. |
| Selectivity | Risk of di- and tri-methylation of the starting diamine. | High selectivity in both steps. |
| Purification | May require more complex purification to separate methylated products. | Generally straightforward purification. |
| Scalability | May be less amenable to large-scale synthesis due to selectivity issues. | More suitable for scale-up. |
Synthetic Route Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Quantitative Data Comparison
| Step | Route | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 1 | (S)-3-Aminopyrrolidine, Formaldehyde, Formic Acid | Water | Reflux | 12 | Moderate (Not specified) | Requires significant purification | Analogous to Eschweiler-Clarke reaction of primary amines |
| 2 | 1 | (S)-3-Methylaminopyrrolidine, (Boc)₂O, Base | Dichloromethane | Room Temp | 3 | High (Not specified) | Good | General procedure for Boc protection |
| 1 | 2 | (S)-3-Aminopyrrolidine, (Boc)₂O | Chloroform | 20 | 1 | 98 | >98 | [1] |
| 2 | 2 | (S)-tert-butyl pyrrolidin-3-ylcarbamate, NaH, MeI | THF | 0 to Room Temp | 12 | High (Not specified) | Good | Analogous to N-methylation of Boc-protected amines[2] |
Experimental Protocols
Route 1: N-Methylation Followed by Boc Protection
Step 1: Synthesis of (S)-3-Methylaminopyrrolidine (via Eschweiler-Clarke Reaction - Illustrative Protocol)
-
Materials: (S)-3-Aminopyrrolidine, formaldehyde (37% in water), formic acid, sodium hydroxide.
-
Procedure: To a solution of (S)-3-aminopyrrolidine (1.0 eq) in water, add formaldehyde (2.2 eq) and formic acid (2.2 eq). The mixture is heated to reflux for 12 hours. After cooling, the reaction is basified with sodium hydroxide and extracted with an organic solvent. The combined organic layers are dried and concentrated. Purification by column chromatography is typically required to isolate the mono-methylated product from unreacted starting material and over-methylated byproducts.
-
Note: The Eschweiler-Clarke reaction can lead to a mixture of mono- and di-methylated products, and careful control of stoichiometry and reaction conditions is crucial for selectivity.[3]
Step 2: Synthesis of this compound
-
Materials: (S)-3-Methylaminopyrrolidine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine, dichloromethane (DCM).
-
Procedure: To a solution of (S)-3-methylaminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in DCM, a solution of (Boc)₂O (1.1 eq) in DCM is added dropwise at 0 °C. The reaction is stirred at room temperature for 3 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Route 2: Boc Protection Followed by N-Methylation
Step 1: Synthesis of (S)-tert-butyl pyrrolidin-3-ylcarbamate
-
Materials: (S)-3-Aminopyrrolidine, di-tert-butyl dicarbonate ((Boc)₂O), chloroform.
-
Procedure: To a solution of (S)-3-aminopyrrolidine (1.0 eq) in chloroform at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 eq) in chloroform is added dropwise. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product with a reported yield of 98%.[1]
Step 2: Synthesis of this compound (Illustrative Protocol)
-
Materials: (S)-tert-butyl pyrrolidin-3-ylcarbamate, sodium hydride (NaH, 60% dispersion in mineral oil), methyl iodide (MeI), anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous THF at 0 °C, sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[2]
Conclusion
Based on the available data and established synthetic methodologies, Route 2 (Boc protection followed by N-methylation) appears to be the more advantageous approach for the synthesis of this compound. This route offers higher overall yields, greater selectivity, and more straightforward purification procedures, making it more amenable to both laboratory-scale and larger-scale production. While Route 1 is a viable option, the challenges associated with the selective mono-N-methylation of a diamine may lead to lower yields and more complex purification steps. For researchers and drug development professionals requiring a reliable and efficient synthesis of this chiral building block, Route 2 is the recommended pathway.
References
Performance Benchmark: (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in N-Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of N-Aryl-3-(methylamino)pyrrolidine Derivatives.
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise introduction of substituents on the pyrrolidine ring is a critical aspect of drug design and development, directly influencing the pharmacological profile of the molecule. This guide provides a comparative analysis of the performance of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate as a key building block in the synthesis of N-aryl-3-(methylamino)pyrrolidine derivatives, a common structural feature in medicinal chemistry. We present a comparison with its logical precursor, (S)-tert-butyl (pyrrolidin-3-yl)carbamate, in the context of the widely utilized Buchwald-Hartwig amination reaction.
Executive Summary
This compound offers a streamlined approach to the synthesis of N-aryl-3-(methylamino)pyrrolidine derivatives, eliminating a separate N-methylation step that is required when starting from the corresponding primary amine precursor. While direct comparative data for the same reaction is scarce in publicly available literature, a logical workflow can be constructed to highlight the advantages of using the N-methylated starting material. This guide will delve into a representative synthetic pathway, providing experimental protocols and a comparative analysis of the potential reaction steps.
Comparative Performance Analysis
The synthesis of N-aryl-3-(methylamino)pyrrolidines typically involves the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and the pyrrolidine nitrogen. The Buchwald-Hartwig amination is a powerful and versatile method for achieving this transformation.
Here, we compare two synthetic routes to a common intermediate, an N-aryl-N'-methyl-pyrrolidin-3-amine, starting from either (S)-tert-butyl (pyrrolidin-3-yl)carbamate or this compound.
Table 1: Comparison of Synthetic Routes for N-Aryl-3-(methylamino)pyrrolidine Derivatives
| Step | Route A: Starting from (S)-tert-butyl (pyrrolidin-3-yl)carbamate | Route B: Starting from this compound | Key Performance Indicator |
| 1 | Buchwald-Hartwig Amination: Reaction with an aryl halide (e.g., 4-chlorotoluene) to form (S)-tert-butyl (1-(p-tolyl)pyrrolidin-3-yl)carbamate. | Buchwald-Hartwig Amination: Reaction with an aryl halide (e.g., 4-chlorotoluene) to form (S)-tert-butyl methyl(1-(p-tolyl)pyrrolidin-3-yl)carbamate. | Yield, Reaction Time, Purity |
| 2 | N-Methylation: Methylation of the carbamate nitrogen to yield (S)-tert-butyl methyl(1-(p-tolyl)pyrrolidin-3-yl)carbamate. | - (Step not required) | Overall Yield, Step Economy |
| 3 | Deprotection: Removal of the Boc protecting group to yield the final N-aryl-N'-methyl-pyrrolidin-3-amine. | Deprotection: Removal of the Boc protecting group to yield the final N-aryl-N'-methyl-pyrrolidin-3-amine. | Yield, Purity |
Note: While specific yields for a direct comparison are not available in a single source, typical yields for Buchwald-Hartwig aminations of similar substrates are generally high (often >80%). N-methylation of carbamates can also proceed in high yield. The primary advantage of Route B is the improved step economy, reducing the overall number of synthetic transformations and potential for material loss.
Experimental Protocols
The following are representative experimental protocols for the key transformations described above. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: The aryl halide (1.0 equiv.), the amine (this compound or its analogue, 1.1-1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
-
Reaction: The reaction mixture is stirred at a specified temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Methylation of a Carbamate
-
Reaction Setup: To a solution of the Boc-protected amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C under an inert atmosphere is added a strong base (e.g., NaH, 1.2 equiv.).
-
Addition of Methylating Agent: After stirring for 30 minutes, a methylating agent (e.g., methyl iodide, 1.5 equiv.) is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
-
Work-up: The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Protocol 3: General Procedure for Boc Deprotection
-
Reaction Setup: The Boc-protected amine is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Addition of Acid: An excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is added.
-
Reaction: The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Work-up: The solvent and excess acid are removed under reduced pressure. The residue can be triturated with a non-polar solvent (e.g., diethyl ether) to afford the desired amine salt.
Mandatory Visualizations
Synthetic Pathway Comparison
Caption: Comparison of synthetic routes to N-aryl-3-(methylamino)pyrrolidine.
Experimental Workflow for Buchwald-Hartwig Amination
Spectroscopic comparison of (S)- and (R)- enantiomers of tert-butyl methyl(pyrrolidin-3-YL)carbamate
This guide provides a comparative overview of the spectroscopic properties of the (S)- and (R)-enantiomers of tert-butyl methyl(pyrrolidin-3-yl)carbamate. It details the expected outcomes from standard spectroscopic techniques and outlines advanced methodologies for their differentiation, providing valuable data for researchers in drug development and chemical synthesis.
Introduction: The Challenge of Enantiomeric Differentiation
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (S)- and (R)-enantiomers of tert-butyl methyl(pyrrolidin-3-yl)carbamate. The spectra obtained for the (S)-enantiomer will be identical to those of the (R)-enantiomer under achiral conditions. Differentiation requires the introduction of a chiral environment or the use of chiroptical techniques.
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for either enantiomer of tert-butyl methyl(pyrrolidin-3-yl)carbamate in an achiral solvent. These values are based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | m | 1H | CH-N(Boc)Me |
| ~3.2 - 3.5 | m | 2H | Pyrrolidine CH₂ |
| ~2.8 - 3.2 | m | 2H | Pyrrolidine CH₂ |
| ~2.7 | s | 3H | N-CH₃ |
| ~1.8 - 2.2 | m | 2H | Pyrrolidine CH₂ |
| 1.46 | s | 9H | C(CH₃)₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~55-58 | CH-N(Boc)Me |
| ~46-48 | Pyrrolidine CH₂ |
| ~30-33 | Pyrrolidine CH₂ |
| ~30-32 | N-CH₃ |
| 28.7 | C(CH₃)₃ |
Table 3: Expected IR and Mass Spectrometry Data
| Technique | Wavenumber (cm⁻¹) / m/z | Assignment |
| IR (thin film) | ~3300-3400 (br) | N-H stretch (if present as secondary amine impurity) |
| ~2970-2870 | C-H stretch (alkyl) | |
| ~1690 | C=O stretch (carbamate) | |
| Mass Spec (ESI-TOF) | [M+H]⁺ ~201.16 | Molecular Ion |
Advanced Spectroscopic Methods for Enantiomeric Differentiation
To distinguish between the (S)- and (R)-enantiomers, specialized techniques that create a diastereomeric interaction or directly probe the molecule's chirality are necessary.
NMR Spectroscopy with Chiral Auxiliaries
In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), enantiomers can be converted into diastereomeric complexes or compounds, respectively.[1][2] These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.[2][3] Chiral lanthanide shift reagents, for example, can be used to induce chemical shift differences between the signals of the enantiomers.[4][5][6]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] Enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images).[8] This technique is a powerful tool for determining the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by density functional theory (DFT) calculations.[9][10]
Experimental Protocols
Protocol for ¹H NMR Analysis with a Chiral Solvating Agent
Objective: To differentiate and quantify the (S)- and (R)-enantiomers of tert-butyl methyl(pyrrolidin-3-yl)carbamate using a chiral solvating agent.
Materials:
-
Sample containing a mixture of (S)- and (R)-enantiomers.
-
Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent like Eu(hfc)₃).
-
NMR spectrometer (400 MHz or higher).
-
NMR tubes.
Procedure:
-
Prepare a stock solution of the chiral solvating agent in CDCl₃.
-
Accurately weigh a sample of the enantiomeric mixture and dissolve it in a known volume of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a sub-stoichiometric amount of the chiral solvating agent stock solution to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
Integrate the corresponding peaks for each diastereomer to determine the enantiomeric ratio.
Protocol for Vibrational Circular Dichroism (VCD) Analysis
Objective: To determine the absolute configuration of an enantiomerically pure sample of tert-butyl methyl(pyrrolidin-3-yl)carbamate.
Materials:
-
Enantiomerically pure sample of (S)- or (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.
-
Spectroscopic grade solvent (e.g., CDCl₃).
-
VCD spectrometer.
-
IR cell with BaF₂ or CaF₂ windows.
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 0.1 M.
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample solution using the VCD spectrometer.
-
Set the resolution to 4 or 8 cm⁻¹.
-
Collect the spectra over a suitable spectral range (e.g., 2000-1000 cm⁻¹).
-
Acquire data for a sufficient duration (e.g., 1-2 hours) to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (S)-enantiomer).
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated VCD spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[9][10]
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Workflow for Spectroscopic Comparison of Enantiomers
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the (S)- and (R)-enantiomers.
Caption: Workflow for the spectroscopic analysis of enantiomers.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. tcichemicals.com [tcichemicals.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
The Industrial Chemist's Compass: A Cost-Benefit Analysis of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale chemical synthesis, the choice of protecting groups is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and the final purity of the target molecule. This guide provides a comprehensive cost-benefit analysis of utilizing (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, a key building block in the synthesis of various pharmaceuticals, and compares its application with alternative protection strategies.
The strategic use of protecting groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions of sensitive functional groups. The tert-butyloxycarbonyl (Boc) group, featured in this compound, is one of the most widely employed amine protecting groups in the pharmaceutical industry. Its popularity stems from its general stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions. However, the economic and practical viability of using a pre-protected building block like this compound on an industrial scale necessitates a thorough evaluation against other synthetic approaches.
Performance and Economic Comparison of Amine Protecting Groups
The decision to use a specific protecting group strategy in large-scale synthesis is a multifactorial one, balancing the upfront cost of starting materials against process-related expenses such as reagent costs, solvent usage, reaction times, and purification requirements. Below is a comparative overview of common amine protecting groups relevant to the synthesis of chiral pyrrolidine derivatives.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Relative Cost of Protected Starting Material |
| Boc (tert-Butyloxycarbonyl) | - Generally lower cost of Boc-protected starting materials. - Well-established and robust procedures. - Stable to a wide range of non-acidic reagents. | - Deprotection requires acidic conditions, which may not be suitable for acid-sensitive substrates. - Potential for side reactions during deprotection if not carefully controlled. | Lower to Moderate |
| Cbz (Benzyloxycarbonyl) | - Stable to both acidic and basic conditions, offering good orthogonality with other protecting groups. - Reagent for introduction (benzyl chloroformate) is often more economical than those for Boc and Fmoc. | - Removal typically requires catalytic hydrogenolysis, which can be problematic for molecules containing sensitive functional groups (e.g., alkenes, alkynes) and requires specialized equipment for handling hydrogen gas. | Moderate |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | - Deprotection occurs under mild basic conditions, providing orthogonality to acid-labile groups like Boc. - Well-suited for automated solid-phase synthesis. | - Generally higher cost of Fmoc-protected starting materials. - The piperidine used for deprotection is a regulated substance in some regions. | Higher |
Experimental Protocols for Amine Protection
To provide a practical context for this comparison, the following are generalized experimental protocols for the introduction of Boc, Cbz, and Fmoc protecting groups onto a chiral amine, such as (S)-3-(methylamino)pyrrolidine.
Protocol 1: Synthesis of this compound (Boc Protection)
Materials:
-
(S)-3-(Methylamino)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in a mixture of dichloromethane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred mixture.
-
Simultaneously, add an aqueous solution of sodium hydroxide (1.2 eq) to maintain a basic pH.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis of a Cbz-Protected (S)-3-(Methylamino)pyrrolidine Derivative
Materials:
-
(S)-3-(Methylamino)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Water
-
Brine
Procedure:
-
Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.
-
Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Cbz-protected product.
Protocol 3: Synthesis of an Fmoc-Protected (S)-3-(Methylamino)pyrrolidine Derivative
Materials:
-
(S)-3-(Methylamino)pyrrolidine
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve (S)-3-(methylamino)pyrrolidine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and Decision-Making Process
The choice of a protecting group strategy is a critical decision point in the overall synthetic plan. The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the factors influencing the selection of a protecting group.
Caption: General workflow for a multi-step synthesis involving amine protection and a decision-making flowchart for selecting a suitable protecting group.
Cost-Benefit Analysis in Practice
While this compound offers the convenience of a pre-protected, stable, and often crystalline solid that can be easily handled and stored, its direct purchase cost must be weighed against the in-house cost of protecting the un-protected amine.
Arguments for using this compound:
-
Process Simplification: Eliminates a synthetic step, potentially reducing overall cycle time and labor costs.
-
Quality Control: The pre-protected building block can be sourced with guaranteed purity, minimizing variability in the subsequent synthetic steps.
-
Avoidance of Hazardous Reagents: Circumvents the handling of potentially hazardous reagents like (Boc)₂O on a large scale.
Arguments against direct use (favoring in-house protection):
-
Cost of Goods: The un-protected amine, (S)-3-(methylamino)pyrrolidine, is significantly cheaper. For very large-scale campaigns, the cost savings on the starting material may outweigh the cost of the additional protection step.
-
Process Flexibility: In-house protection allows for greater control over the process and the potential to optimize conditions for cost and efficiency.
-
Alternative Protecting Groups: If the downstream chemistry is incompatible with Boc deprotection conditions, an alternative protecting group (e.g., Cbz or Fmoc) must be introduced in-house anyway.
Conclusion
The decision to use this compound directly or to perform the Boc protection in-house is a nuanced one that depends on the specific context of the manufacturing campaign. For smaller scale production or when process simplicity and speed are paramount, the use of the pre-protected building block is often advantageous. However, for large-scale, cost-driven manufacturing, a thorough analysis of the total cost of ownership, including raw materials, reagents, labor, and waste disposal, is essential. Furthermore, the chemical compatibility of the protecting group with the entire synthetic sequence remains the guiding principle. This guide provides a framework for such an analysis, empowering researchers and process chemists to make informed decisions that optimize both the scientific and economic outcomes of their synthetic endeavors.
The Strategic Application of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate in the Synthesis of Advanced Bioactive Molecules: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the efficacy and novelty of synthesized bioactive compounds. Among the diverse array of available scaffolds, (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate has emerged as a valuable intermediate in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors for cancer immunotherapy.
This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis with alternative synthetic strategies. By presenting experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
I. The Role of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[1][2] Its prevalence is attributed to its ability to:
-
Introduce a basic nitrogen atom: This feature can be crucial for establishing key interactions with biological targets and for modulating physicochemical properties such as solubility.[2]
-
Provide a three-dimensional framework: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling optimal engagement with the binding sites of proteins.[1]
-
Influence physicochemical properties: The pyrrolidine moiety can enhance aqueous solubility and modify other critical drug-like properties.[2]
The stereochemistry of the pyrrolidine ring is often a determining factor for biological activity, with different stereoisomers exhibiting distinct pharmacological profiles due to their differential binding to enantioselective protein targets.[1]
II. Application in the Synthesis of HPK1 Inhibitors
A significant application of pyrrolidine-containing building blocks is in the development of small molecule kinase inhibitors. Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a key negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[3][4] The inhibition of HPK1 can enhance anti-tumor immune responses.[3]
While direct synthesis examples and comparative studies for this compound are not extensively detailed in publicly available literature, its structural motifs are present in numerous patented HPK1 inhibitors. The general synthetic strategies for related compounds provide a framework for understanding its utility.
A. Representative Synthetic Pathway
The synthesis of complex heterocyclic systems, such as the pyrrolo[2,3-b]pyrazine core found in some kinase inhibitors, often involves the coupling of a substituted pyrrolidine derivative with a heterocyclic core. The (S)-configuration and the protected amine functionality of this compound make it an ideal candidate for such transformations.
Below is a generalized workflow illustrating the potential integration of this building block in the synthesis of a hypothetical kinase inhibitor.
B. Experimental Protocol: A Generalized Approach
The following protocol is a representative example of how a protected pyrrolidine derivative could be coupled to a heterocyclic core, based on common methodologies in the field.
Step 1: N-Arylation of this compound
-
Reaction Setup: To a solution of the halogenated heterocyclic core (1.0 eq) in a suitable solvent (e.g., dioxane or DMF) is added this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or K3PO4).
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection of the Boc Group
-
Reaction Setup: The purified coupled intermediate is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Reaction Conditions: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Work-up: The solvent and excess acid are removed under reduced pressure. The residue is often triturated with a non-polar solvent (e.g., diethyl ether or hexane) to afford the desired amine salt.
III. Comparative Analysis of Alternative Building Blocks
The choice of a specific building block in a synthetic campaign is often a balance between availability, cost, and its impact on the final compound's properties. While this compound offers specific advantages, several alternatives can be considered.
| Building Block | Key Features & Considerations | Potential Advantages | Potential Disadvantages |
| This compound | Chiral, N-methylated, Boc-protected secondary amine. | The N-methyl group can block a potential site of metabolism and fill a hydrophobic pocket in the target protein. The Boc group is a standard, readily cleavable protecting group. | May be more expensive or less readily available than simpler analogues. |
| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | Chiral, Boc-protected primary amine. | More readily available and potentially less expensive. The resulting secondary amine in the final product can act as a hydrogen bond donor. | The secondary amine may be a site for metabolism or may not be optimal for binding affinity compared to a tertiary amine. |
| Racemic tert-butyl methyl(pyrrolidin-3-YL)carbamate | Racemic mixture of the N-methylated, Boc-protected amine. | Significantly less expensive than the enantiomerically pure version. | Requires a chiral separation step later in the synthesis, which can be costly and time-consuming. The "wrong" enantiomer may be inactive or have off-target effects. |
| Other Substituted Pyrrolidines (e.g., fluoro- or hydroxy-substituted) | Introduction of additional functional groups. | Can be used to fine-tune physicochemical properties (e.g., pKa, lipophilicity) and introduce new interactions with the target protein. | May require more complex synthetic routes to prepare the building block itself, increasing overall cost and effort. |
The decision to use this compound is often driven by structure-activity relationship (SAR) studies. The presence of the N-methyl group can be critical for achieving high potency and selectivity for the target kinase by occupying a specific hydrophobic pocket in the ATP-binding site.
IV. Conclusion
This compound is a specialized chiral building block that offers distinct advantages in the synthesis of complex bioactive molecules, particularly in the field of kinase inhibitors. Its stereochemistry and N-methylation can be crucial for optimizing biological activity and pharmacokinetic properties. While alternative building blocks exist, the choice of this specific intermediate is often a strategic decision based on detailed SAR studies aimed at maximizing potency and selectivity. The provided generalized synthetic protocols and comparative analysis serve as a valuable resource for researchers in the design and execution of novel synthetic routes towards next-generation therapeutics.
References
- 1. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Property-based lead optimization of orally bioavailable HPK1 inhibitors - American Chemical Society [acs.digitellinc.com]
- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Investigational Drugs Synthesized from (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed efficacy comparison of two investigational drug candidates synthesized using the chiral building block (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate, also known as (S)-3-(Boc-amino)pyrrolidine. The comparison focuses on an Epidermal Growth Factor Receptor (EGFR) inhibitor, designated Compound 25h , and a bacterial cell division inhibitor, Compound 8e . This document outlines their mechanisms of action, presents quantitative efficacy data, details the experimental protocols used for their evaluation, and visualizes their respective signaling pathways.
Introduction to the Core Scaffold
This compound is a versatile chiral pyrrolidine derivative. Its stereochemistry and functional groups make it a valuable starting material in the synthesis of complex biologically active molecules. The pyrrolidine ring offers a rigid scaffold that can be functionalized to interact with specific biological targets, while the Boc-protected amine allows for selective chemical modifications during synthesis. This guide explores two distinct therapeutic applications stemming from this common chemical precursor.
Efficacy Comparison of Investigational Drugs
The following sections provide a head-to-head comparison of two drug candidates originating from (S)-3-(Boc-amino)pyrrolidine, targeting different pathological processes: cancer and bacterial infection.
Drug Candidate 1: EGFR Inhibitor Compound 25h
Compound 25h is an investigational irreversible EGFR tyrosine kinase inhibitor from a series of pyrido[3,4-d]pyrimidine derivatives. It is designed to target specific mutations in the EGFR that are common in non-small cell lung cancer (NSCLC), including the T790M resistance mutation.
Drug Candidate 2: Bacterial Cell Division Inhibitor Compound 8e
Compound 8e is an N-benzyl-3-sulfonamidopyrrolidine derivative identified as a novel inhibitor of bacterial cell division. Its mechanism of action involves the disruption of the formation of the Z-ring, a critical step in bacterial cytokinesis, by targeting the FtsZ protein.
Quantitative Efficacy Data
The in vitro efficacy of Compound 25h and Compound 8e has been quantified through various assays. The data is summarized in the tables below.
Table 1: In Vitro Efficacy of EGFR Inhibitor Compound 25h [1]
| Target/Cell Line | Assay Type | Efficacy Metric (IC50) |
| EGFRL858R | Kinase Inhibition | 1.7 nM |
| EGFRL858R/T790M | Kinase Inhibition | 23.3 nM |
| HCC827 (EGFR del E746-A750) | Cell Growth Inhibition | 0.025 µM |
| H1975 (EGFR L858R/T790M) | Cell Growth Inhibition | 0.49 µM |
Table 2: In Vitro Efficacy of Bacterial Cell Division Inhibitor Compound 8e
| Bacterial Strain | Assay Type | Efficacy Metric (MIC) |
| Escherichia coli | Bacterial Growth Inhibition | 3.1 µg/mL |
| Bacillus subtilis | Bacterial Growth Inhibition | 1.6 µg/mL |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of Compound 25h and Compound 8e are due to their interaction with different cellular signaling pathways.
EGFR Signaling Pathway and Inhibition by Compound 25h
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[2][3][4][5] Upon binding of its ligand, such as EGF, the receptor dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival.[2][3][4][5] In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Compound 25h acts as an irreversible inhibitor by covalently binding to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activity and shutting down the downstream signaling pathways.
Bacterial Cell Division and FtsZ Polymerization Inhibition by Compound 8e
Bacterial cell division, or cytokinesis, is a complex process orchestrated by the divisome, a multiprotein complex.[6][7] A key component of the divisome is the FtsZ protein, a homolog of eukaryotic tubulin.[1][6] FtsZ monomers, in the presence of GTP, polymerize to form protofilaments.[1][8][9][10] These protofilaments then assemble into a dynamic, ring-like structure at the mid-cell, known as the Z-ring.[1][8][9][10] The Z-ring serves as a scaffold for the recruitment of other cell division proteins and is essential for the constriction of the cell membrane and septum formation, ultimately leading to the division of the cell into two daughter cells.[6][7] Compound 8e inhibits bacterial growth by targeting FtsZ, disrupting its polymerization and the formation of the Z-ring, thereby blocking cell division.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[11][12][13][14]
-
Reagent Preparation :
-
Prepare a stock solution of Compound 25h in 100% DMSO.
-
Create a serial dilution of the compound in kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). The final DMSO concentration should not exceed 1%.
-
Prepare the kinase reaction master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer.
-
Dilute the recombinant human EGFR kinase domain (wild-type or mutant) to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add 5 µL of the diluted Compound 25h or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well (total volume 25 µL).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from all other readings.
-
Calculate the percent inhibition for each concentration of Compound 25h relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Growth Inhibition Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]
-
Cell Seeding :
-
Seed cancer cells (e.g., HCC827, H1975) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of Compound 25h in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization :
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3.5 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Cover the plate and agitate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis :
-
Read the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Bacterial Growth Inhibition Assay (Broth Microdilution for MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]
-
Preparation of Compound Dilutions :
-
Prepare a stock solution of Compound 8e in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Add the stock solution of Compound 8e to the first well and perform a two-fold serial dilution across the plate.
-
-
Preparation of Bacterial Inoculum :
-
From a fresh culture of the test bacterium (e.g., E. coli, B. subtilis), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation :
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination :
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Compound 8e that completely inhibits visible bacterial growth.
-
FtsZ GTPase Activity Assay (Malachite Green Assay)
This assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate released during GTP hydrolysis.[23][24]
-
Reagent Preparation :
-
Prepare a stock solution of Compound 8e in 100% DMSO.
-
Prepare a 10 mM stock solution of GTP in water (pH 7.0).
-
Prepare a Malachite Green working reagent by mixing 3 volumes of Malachite Green solution with 1 volume of molybdate solution.
-
Prepare a series of phosphate standards for the standard curve.
-
-
GTP Hydrolysis Reaction :
-
Set up reactions in a 96-well plate with a final volume of 50 µL.
-
To each well, add polymerization buffer, purified FtsZ protein (e.g., final concentration of 5 µM), and various concentrations of Compound 8e (or DMSO for control).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate at 37°C for a set period (e.g., 20 minutes).
-
-
Phosphate Detection :
-
Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.
-
Allow the color to develop for a few minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 630 nm using a microplate reader.
-
Generate a phosphate standard curve.
-
Determine the amount of phosphate released in each reaction from the standard curve.
-
Calculate the percent inhibition of GTPase activity for each concentration of Compound 8e relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Conclusion
The chiral scaffold of this compound serves as a valuable starting point for the synthesis of structurally diverse and potent investigational drug candidates. As demonstrated by the EGFR inhibitor Compound 25h and the bacterial cell division inhibitor Compound 8e, this single precursor can be elaborated into molecules with distinct mechanisms of action targeting disparate diseases. The quantitative data and detailed protocols provided in this guide offer a basis for the objective comparison of their performance and support further research and development in these therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EGFR signaling pathways [pfocr.wikipathways.org]
- 5. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. At the heart of bacterial cytokinesis: the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial cell division-_assembly_maintenance_and_disassembly_of_the_z_ring | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com.cn [promega.com.cn]
- 13. benchchem.com [benchchem.com]
- 14. EGFR Kinase Enzyme System Application Note [promega.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
Safety Operating Guide
Proper Disposal of (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its proper disposal, adhering to standard safety protocols.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1]
In the event of a spill, immediately evacuate the area if the spill is large. For minor spills, absorb the material with an inert substance like vermiculite or sand.[1] The contaminated absorbent material should then be collected into a sealed container for disposal as hazardous waste.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
-
Waste Collection : Collect any waste this compound, including contaminated materials, in a dedicated, properly labeled, and sealed container.[1][4] The container should be clearly marked as "Hazardous Waste" and include the full chemical name.[1]
-
Container Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1]
-
Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated secure area away from incompatible materials and sources of ignition.[1][5]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Adherence to all local, state, and federal regulations is mandatory.[4]
-
Decontamination : Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical using appropriate cleaning agents.
Quantitative Safety Data
| Data Point | Value | Compound/Class |
| DOT Hazard Classification | Hazard Class 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine[1] |
| Packing Group II | Pyrrolidine[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate (CAS No. 169750-01-0). The information herein is compiled to ensure the safe handling, storage, and disposal of this chemical, minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for analogous compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | To prevent skin contact and irritation[1]. |
| Eye & Face Protection | Chemical safety goggles or glasses are required. A face shield should be worn when there is a risk of splashing. | To protect against serious eye irritation from dust or splashes[1]. |
| Skin & Body Protection | A lab coat or chemical-resistant apron should be worn over personal clothing. Closed-toe shoes are mandatory. | To protect the skin from accidental contact[1]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a dust respirator should be used. For higher-level protection, an approved respirator may be necessary[1][3]. | To prevent respiratory tract irritation from inhalation of dust or fumes[1]. The decision to use respiratory protection should be based on a professional risk assessment. |
Experimental Workflow & Handling Protocol
Adherence to a strict experimental protocol is vital for safety. The following diagram and steps outline the standard operating procedure for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling the chemical, ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
PPE Inspection : Put on all required PPE as detailed in the table above. Inspect gloves for any signs of damage.
-
Handling the Chemical :
-
Spill Management : In case of a spill, follow the emergency response plan outlined below.
-
Decontamination : After handling, thoroughly wash hands with soap and water[1]. Decontaminate all surfaces and equipment used.
Operational & Disposal Plans
Storage Plan:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[1].
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers[1][5].
-
Protect containers from physical damage and regularly inspect for leaks[1].
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Disposal : Dispose of all waste through an authorized hazardous waste collection point, in accordance with local, regional, and national regulations[1].
Emergency Response: Chemical Spill
A clear and logical procedure for handling chemical spills is essential to mitigate risks.
Spill Cleanup Procedure:
-
Evacuate and Alert : Immediately evacuate the spill area and alert nearby personnel and the lab supervisor.
-
Assess the Spill : For a minor spill, trained personnel with appropriate PPE can proceed with cleanup. For a major spill, evacuate the laboratory and contact emergency services.
-
Cleanup :
-
Disposal : Dispose of the collected waste and contaminated materials as hazardous waste.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
